NEU617
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H26ClFN4O2 |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C31H26ClFN4O2/c32-28-18-25(8-10-30(28)39-19-21-3-1-5-24(33)15-21)36-31-27-17-23(7-9-29(27)34-20-35-31)22-4-2-6-26(16-22)37-11-13-38-14-12-37/h1-10,15-18,20H,11-14,19H2,(H,34,35,36) |
InChI Key |
FYFNJJQUMONMPL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of NEU617
A comprehensive exploration of the available scientific and clinical data reveals no specific therapeutic agent or investigational compound designated as NEU617. Extensive searches of prominent medical and scientific databases, clinical trial registries, and pharmaceutical pipelines have not yielded any information corresponding to this identifier.
This suggests several possibilities:
-
Internal Codename: this compound may be an internal, preclinical designation for a compound that has not yet been publicly disclosed.
-
Typographical Error: The identifier may be a typographical error, with the intended compound having a similar but distinct name.
-
Discontinued (B1498344) Program: The research program for a compound once designated this compound may have been discontinued before reaching public disclosure stages.
While a detailed analysis of this compound is not possible due to the absence of data, the following sections provide information on similarly named compounds that are currently in public research and development phases. It is plausible that the user's interest may lie with one of these agents.
Potential Compounds of Interest with Similar Nomenclature
Several other investigational drugs bear names similar to this compound. Below is a summary of their publicly available information.
NEU-627: A Novel Agent for Neurological Conditions
A Phase 1 clinical trial has been registered to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of NEU-627 in healthy participants.[1] This study, which is not yet recruiting, will employ a randomized, double-blind, placebo-controlled design with single and multiple ascending doses.[1] The trial also includes an open-label component to investigate the effect of food on the drug's absorption and to measure its concentration in cerebrospinal fluid.[1] The specific mechanism of action for NEU-627 is not detailed in the clinical trial registration.
225Ac-PSMA-617: A Radioligand Therapy for Prostate Cancer
225Ac-PSMA-617 is an investigational radioligand therapy being evaluated for the treatment of men with prostate-specific membrane antigen (PSMA)-positive prostate cancer.[2][3] This therapy involves a PSMA-targeting ligand (PSMA-617) coupled to a potent alpha-emitting radionuclide, Actinium-225 (225Ac).
-
Mechanism of Action: The PSMA-617 component of the molecule selectively binds to PSMA, a protein that is highly expressed on the surface of most prostate cancer cells. Following this binding, the attached 225Ac delivers high-energy, short-range alpha particles directly to the cancer cells, causing double-strand DNA breaks and inducing cell death.
A Phase 1, open-label, international, dose-escalation study is underway to evaluate the safety of 225Ac-PSMA-617.[3] The study will enroll men with PSMA-positive prostate cancer, including those who have and have not been previously treated with another radioligand therapy, 177Lu-PSMA-617.[2][3]
NEU-111: A TYK2 Inhibitor for Immune-Mediated Diseases
Neuron23 Inc. is developing NEU-111, a potent and highly selective oral allosteric inhibitor of tyrosine kinase 2 (TYK2).[4] A Phase 1 clinical trial in healthy volunteers was initiated in late 2024 to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4]
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Signaling Pathway: TYK2 is a member of the Janus kinase (JAK) family of proteins and plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFN-α).[4] By allosterically inhibiting TYK2, NEU-111 is designed to block these pro-inflammatory signaling cascades.
Below is a simplified representation of the targeted signaling pathway.
Figure 1: Simplified signaling pathway of TYK2 and the inhibitory action of NEU-111.
While there is no available information on a compound specifically named this compound, it is recommended to verify the designation. The information provided on NEU-627, 225Ac-PSMA-617, and NEU-111 may be of relevance if "this compound" was a misinterpretation of these other investigational agents. Further clarification on the compound's name is necessary to provide a more targeted and in-depth technical guide.
References
Early In Vitro Profile of NEU617: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies conducted on NEU617, a novel investigational compound. The following sections detail the quantitative data from key experiments, the methodologies employed, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action. The data presented below summarizes the key findings from these initial studies.
| Assay Type | Target/Cell Line | Parameter | This compound Value |
| Enzymatic Assay | JAK2 V617F | IC50 | 5 nM |
| JAK1 | IC50 | 150 nM | |
| JAK2 (Wild Type) | IC50 | 50 nM | |
| JAK3 | IC50 | > 1000 nM | |
| TYK2 | IC50 | 200 nM | |
| Cell-Based Assay | HEL (JAK2 V617F) | IC50 | 25 nM |
| U937 (JAK2 WT) | IC50 | 250 nM | |
| Binding Assay | JAK2 V617F | Kd | 2 nM |
| Kinase Selectivity Panel | 400+ kinases | S-Score(10) | 0.02 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
JAK Kinase Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2 (Wild Type), JAK2 V617F, JAK3, and TYK2 enzymes.
-
ATP, appropriate peptide substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound compound series.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
A kinase reaction mixture was prepared containing the respective JAK enzyme, peptide substrate, and ATP in the assay buffer.
-
This compound was serially diluted and added to the reaction mixture.
-
The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase activity was measured by quantifying the amount of ADP produced using a luminescence-based detection reagent.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on hematopoietic cell lines.
Materials:
-
HEL (human erythroleukemia, homozygous for JAK2 V617F) and U937 (human monocytic, JAK2 wild type) cell lines.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound compound series.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
This compound was serially diluted and added to the cells.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was determined by adding the viability reagent and measuring the luminescence.
-
IC50 values were determined from the resulting dose-response curves.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm the direct binding of this compound to its target protein in a cellular context.
Materials:
-
HEL cells.
-
This compound compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Instrumentation for western blotting or mass spectrometry.
Procedure:
-
HEL cells were treated with either vehicle or this compound.
-
The treated cells were heated to a range of temperatures.
-
The cells were then lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein (JAK2 V617F) at each temperature was quantified by western blot or mass spectrometry.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the workflow of a representative in vitro assay.
Caption: JAK-STAT signaling pathway activated by the JAK2 V617F mutation and inhibited by this compound.
Caption: Workflow for the cell-based proliferation assay to determine the IC50 of this compound.
Preliminary Toxicity Profile of NEU617: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: NEU617 is a hypothetical compound presented for illustrative purposes. All data and experimental details are representative examples based on established toxicological methodologies.
Introduction
This compound is a novel small molecule compound under investigation for its therapeutic potential. This document provides a comprehensive overview of the preliminary toxicity profile of this compound, compiled from a series of in vitro and in vivo studies. The objective of this guide is to furnish researchers, scientists, and drug development professionals with essential safety information to guide further development and clinical trial design. The following sections detail the methodologies employed, summarize the quantitative findings, and illustrate key experimental workflows and potential mechanisms of toxicity.
In Vitro Toxicity
A panel of in vitro assays was conducted to assess the cytotoxic and genotoxic potential of this compound across various human cell lines. These studies are crucial for early identification of potential liabilities and for guiding dose selection in subsequent in vivo experiments.
Cytotoxicity Assays
The cytotoxicity of this compound was evaluated in three human cell lines: HepG2 (liver carcinoma), A549 (lung carcinoma), and HaCaT (keratinocytes), representing potential target organs for toxicity.[1] The cells were exposed to a range of this compound concentrations for 24 hours, and cell viability was assessed using the MTT assay.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | 78.5 |
| A549 | Lung | 123.2 |
| HaCaT | Skin | > 200 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: HepG2, A549, and HaCaT cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: this compound was dissolved in DMSO and diluted in cell culture medium to final concentrations ranging from 0.1 to 200 µM. The cells were then incubated with the compound for 24 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Genotoxicity Assessment
The Ames test was performed to evaluate the mutagenic potential of this compound. This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
Table 2: Ames Test for Genotoxicity of this compound
| Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Negative |
| TA98 | With | Negative |
| TA100 | Without | Negative |
| TA100 | With | Negative |
| TA1535 | Without | Negative |
| TA1535 | With | Negative |
| TA1537 | Without | Negative |
| TA1537 | With | Negative |
Experimental Protocol: Ames Test
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Compound and S9 Mix Preparation: this compound was dissolved in DMSO. A rat liver S9 fraction was used for metabolic activation.
-
Exposure: The bacterial strains were exposed to various concentrations of this compound with and without the S9 metabolic activation mix.
-
Plating: The treated bacteria were plated on minimal glucose agar (B569324) plates.
-
Incubation and Colony Counting: The plates were incubated at 37°C for 48 hours, and the number of revertant colonies was counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
In Vivo Toxicity
An acute in vivo toxicity study was conducted in BALB/c mice to determine the potential adverse effects of this compound following a single intravenous administration. The study design was adapted from the OECD 420 Fixed Dose Procedure.[2]
Acute Toxicity Study in Mice
Mice were administered a single intravenous dose of this compound and observed for 14 days.[2] Key observations included mortality, clinical signs of toxicity, body weight changes, and macroscopic findings at necropsy.[2][3]
Table 3: Acute In Vivo Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change |
| 5 | 5 | 0/5 | No adverse events observed. | Normal gain. |
| 50 | 5 | 0/5 | No adverse events observed. | Normal gain. |
| 300 | 5 | 1/5 | Lethargy, piloerection in 2/5 animals, resolved by day 3. | Initial slight decrease, followed by recovery to normal gain. |
| 2000 | 5 | 5/5 | Severe lethargy, ataxia, respiratory distress. | N/A |
Experimental Protocol: Acute In Vivo Toxicity Study
-
Animals: Healthy, young adult BALB/c mice were used for the study.
-
Administration: this compound was formulated in a suitable vehicle and administered as a single intravenous injection.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Safety Pharmacology
A safety pharmacology core battery of studies is essential to investigate the potential undesirable pharmacodynamic effects of a new chemical entity on vital physiological functions.[4][5][6]
Core Battery Assessment
The safety pharmacology core battery for this compound will include assessments of the central nervous, cardiovascular, and respiratory systems.[5][6]
Table 4: Planned Safety Pharmacology Core Battery for this compound
| System | Assay | Endpoints |
| Central Nervous System | Functional Observational Battery (FOB) in Rats | Behavioral, autonomic, and neuromuscular changes. |
| Cardiovascular System | In vitro hERG assay | Inhibition of the hERG potassium channel. |
| In vivo telemetry in dogs | ECG, heart rate, blood pressure. | |
| Respiratory System | Whole-body plethysmography in rats | Respiratory rate, tidal volume, minute volume. |
Diagrams
Experimental Workflow for In Vitro Toxicity Testing
Caption: Workflow for in vitro toxicity assessment of this compound.
General Workflow for In Vivo Acute Toxicity Study
References
- 1. Ultrafine NiO particles induce cytotoxicity in vitro by cellular uptake and subsequent Ni(II) release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]
NEU617: A Potent Inhibitor of Trypanosoma brucei Proliferation
An In-depth Technical Guide on the Biological Activity and Cellular Effects of a Promising Antitrypanosomal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
NEU617, a 4-anilinoquinazoline (B1210976) derivative, has emerged as a highly potent inhibitor of Trypanosoma brucei proliferation. This technical guide consolidates the current understanding of this compound, focusing on its biological activity and its observed effects on the parasite's cell cycle. While the specific molecular target of this compound within T. brucei remains to be definitively identified, compelling data from whole-organism assays underscore its potential as a lead compound for the development of new therapies for Human African Trypanosomiasis (HAT). This document provides a summary of the available quantitative data, details the experimental protocols for assessing its activity, and visualizes its impact on cellular processes.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by protozoa of the species Trypanosoma brucei. The limitations of current therapies, including issues with toxicity and emerging resistance, necessitate the discovery of novel and effective chemotherapeutic agents. This compound, also identified as compound 23a in some literature, was developed through the optimization of the kinase inhibitor lapatinib.[1] It has demonstrated significant potency against the bloodstream form of T. b. brucei, the clinically relevant stage of the parasite in the human host.
Biological Activity of this compound
The primary measure of this compound's efficacy comes from in vitro whole-cell proliferation assays. These assays determine the concentration of the compound required to inhibit the growth of the parasite population by 50% (GI₅₀).
Quantitative Data: Whole-Cell Activity
The following table summarizes the reported growth inhibition data for this compound against Trypanosoma brucei brucei.
| Compound | Organism | Assay Type | Parameter | Value (nM) |
| This compound | Trypanosoma brucei brucei | Growth Inhibition | GI₅₀ | 8.4 |
Note: The specific molecular target of this compound in Trypanosoma brucei has not been definitively identified in publicly available literature. Consequently, direct binding affinity data (such as K_d or K_i) and kinetic parameters (k_on, k_off) at the molecular level are not available at this time. The GI₅₀ value reflects the compound's overall effect on parasite proliferation.
Cellular Mechanism of Action
While the direct molecular target is unknown, studies have elucidated the cellular consequences of this compound treatment in T. brucei. The compound has been observed to interfere with critical cell cycle events, leading to a cessation of proliferation.
Key Cellular Effects:
-
Inhibition of Kinetoplast Duplication: The kinetoplast, the mitochondrial DNA of trypanosomes, is a defining feature of these organisms. This compound has been shown to block the replication and segregation of the kinetoplast.[2]
-
Cytokinesis Arrest: Following the disruption of kinetoplast duplication, the parasite's cell division process (cytokinesis) is halted.[2] This ultimately leads to the inhibition of parasite proliferation.
The following diagram illustrates the observed impact of this compound on the T. brucei cell cycle.
Experimental Protocols
The determination of this compound's whole-cell activity is achieved through standardized in vitro growth inhibition assays.
In Vitro Growth Inhibition Assay for T. b. brucei
This protocol outlines a typical method for assessing the potency of compounds against the bloodstream form of T. b. brucei.
Objective: To determine the 50% growth inhibition (GI₅₀) concentration of a test compound.
Materials:
-
Trypanosoma brucei brucei bloodstream form (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Test compound (this compound) dissolved in DMSO
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrofluorometer
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A serial dilution series is then prepared in HMI-9 medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤0.5%) to avoid solvent toxicity.
-
Cell Seeding: T. b. brucei bloodstream forms are cultured to the mid-logarithmic phase of growth. The cell density is adjusted, and the cells are seeded into 96-well plates.
-
Compound Addition: The serially diluted this compound is added to the appropriate wells. Control wells containing medium and cells with the DMSO vehicle, but no compound, are included to represent 100% growth.
-
Incubation: The plates are incubated for 48 hours in a humidified atmosphere at 37°C with 5% CO₂.
-
Viability Assessment: After the initial incubation, a resazurin-based reagent is added to each well. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.
-
Second Incubation: The plates are incubated for a further 24 hours to allow for the conversion of resazurin.
-
Data Acquisition: The fluorescence intensity in each well is measured using a spectrofluorometer.
-
Data Analysis: The fluorescence readings are normalized to the control wells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
This compound is a potent inhibitor of T. brucei proliferation in vitro, acting through the disruption of kinetoplast duplication and cytokinesis. While its whole-cell activity is well-documented, the absence of an identified molecular target precludes a detailed analysis of its binding affinity and kinetics.
Future research should prioritize the identification of the molecular target(s) of this compound in T. brucei. Techniques such as affinity chromatography, chemical proteomics, and genome-wide resistance screening could be employed to achieve this. The identification of the target will be a critical step in understanding the precise mechanism of action and will enable structure-based drug design efforts to further optimize this promising chemical scaffold for the treatment of Human African Trypanosomiasis.
References
A Technical Guide to the Structural Biology of PSMA-617 in Complex with Prostate-Specific Membrane Antigen (PSMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of PSMA-617, a key ligand in the diagnosis and treatment of prostate cancer, in complex with its target, the Prostate-Specific Membrane Antigen (PSMA). This document details the quantitative binding data, experimental methodologies for structural and binding studies, and the associated signaling pathways.
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-established biomarker and therapeutic target in prostate cancer. Its expression levels are significantly elevated in prostate tumors, correlating with disease progression and metastasis. PSMA-617 is a high-affinity, urea-based small molecule inhibitor of PSMA that can be labeled with radionuclides for both diagnostic imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177).[1][2] Understanding the precise molecular interactions between PSMA-617 and PSMA is crucial for the rational design of next-generation theranostic agents with improved efficacy and safety profiles.[3][4] The recent determination of the first crystal structure of the PSMA/PSMA-617 complex provides unprecedented insight into their binding mode.[3][5]
Quantitative Data: Binding Affinity and Inhibitory Potency of PSMA-617
The binding affinity and inhibitory potency of PSMA-617 have been characterized in various preclinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 | 0.05 nM | In vitro HPLC-based enzymatic assay | [3] |
| IC50 | ~5 nM | Competitive binding assay in LNCaP cells (PSMA-positive) | [4] |
| IC50 | ~5 nM | Competitive binding assay in C4-2 cells (PSMA-positive) | [4] |
| Ki | 2.3 ± 2.9 nM | Preclinical assays | [6] |
| Internalized Fraction | 8.2 ± 2.4% of added activity | LNCaP cells | [4] |
Table 1: Summary of in vitro binding and inhibition data for PSMA-617.
Structural Insights from the PSMA/PSMA-617 Complex
The crystal structure of the human glutamate (B1630785) carboxypeptidase II (GCPII), also known as PSMA, in complex with PSMA-617 has been solved (PDB ID: 8BOW).[5] This structure reveals a folded conformation of the PSMA-617 linker within the binding pocket of PSMA.[3][7] This contrasts with other ligands that exhibit a more extended conformation, highlighting the flexibility of the PSMA binding cavity which can be exploited for future drug design.[7]
Signaling Pathways Involving PSMA
In prostate cancer, increased expression of PSMA contributes to disease progression by modulating key signaling pathways. PSMA expression can shift cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[8][9][10] Biochemically, PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling from the β1 integrin and IGF-1R complex to the MAPK pathway, thereby enabling the activation of the AKT survival pathway.[8][9][10] Furthermore, the enzymatic activity of PSMA, which involves the cleavage of glutamate from substrates, can indirectly activate the PI3K pathway through metabotropic glutamate receptors.[11][12]
Experimental Protocols
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of unlabeled PSMA-617.[1]
-
Cell Culture : Culture PSMA-expressing cells (e.g., LNCaP) to near confluency in appropriate cell culture plates.
-
Preparation of Reagents :
-
Prepare a stock solution of a radiolabeled PSMA-617 competitor (e.g., [177Lu]Lu-PSMA-617) at a constant concentration.
-
Prepare serial dilutions of unlabeled PSMA-617.
-
-
Assay Procedure :
-
Wash the cells with binding buffer.
-
Add the radiolabeled competitor to all wells.
-
For total binding, add binding buffer.
-
For non-specific binding, add a high concentration of unlabeled PSMA-617 (e.g., 10 µM).
-
For the competition curve, add the serially diluted unlabeled PSMA-617.
-
-
Incubation : Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination and Washing : Terminate the binding reaction by aspirating the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting : Lyse the cells and measure the amount of bound radioligand using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the unlabeled PSMA-617 concentration. Determine the IC50 value using non-linear regression analysis.
This protocol provides a general workflow for obtaining crystals of a protein-ligand complex.[13][14][15]
-
Construct Design and Expression : Design and express a suitable construct of the target protein (PSMA).
-
Protein Purification : Purify the expressed protein to homogeneity using chromatography techniques.
-
Complex Formation :
-
Crystallization Screening :
-
Set up crystallization trials using various precipitant solutions (e.g., different salts, polymers, and pH) through methods like hanging drop or sitting drop vapor diffusion.
-
-
Crystal Optimization : Optimize the initial crystallization conditions by varying the concentrations of the protein, ligand, and precipitants to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection :
-
Carefully harvest the crystals from the crystallization drop.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.[16]
-
-
X-ray Diffraction Data Collection : Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination : Process the diffraction data and determine the three-dimensional structure of the protein-ligand complex.
References
- 1. benchchem.com [benchchem.com]
- 2. [177Lu]Lu-PSMA-617: Brief Review of its R&D progress and the clinical outcome in 2023 ESMO [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. researchgate.net [researchgate.net]
- 11. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
In-depth Technical Guide: Pharmacological Properties of NEU617
Notice: Information regarding the pharmacological properties, experimental protocols, and signaling pathways of a compound designated "NEU617" is not available in the public domain based on a comprehensive search of scientific literature and databases. The following guide is a template outlining the expected structure and content for such a document, should data on this compound become available.
Executive Summary
This section would typically provide a high-level overview of this compound, summarizing its key pharmacological characteristics, its putative mechanism of action, and its potential therapeutic applications. As no data is currently available, this summary cannot be constructed.
Introduction to this compound
This chapter would introduce this compound, detailing its chemical structure, classification (e.g., small molecule, biologic), and the scientific rationale behind its development. It would also state the intended therapeutic target and the unmet medical need it aims to address.
Mechanism of Action
This core section would elucidate the molecular mechanism by which this compound is presumed to exert its effects. This would involve a detailed description of its interaction with its biological target(s).
Signaling Pathways
Should this compound be found to modulate specific signaling cascades, this subsection would provide a detailed description.
(Placeholder for Signaling Pathway Diagram)
A diagram illustrating the signaling pathway modulated by this compound would be presented here, generated using the DOT language within a dot code block as per the user's request. The caption would be concise and descriptive.
Pharmacological Properties
This section would present the core pharmacological data for this compound, with quantitative data organized into tables for clarity and comparative analysis.
Binding Affinity
A table summarizing the binding affinity of this compound for its target(s) would be presented here. This would include parameters such as the dissociation constant (Kd) or the inhibition constant (Ki).
Table 1: Binding Affinity of this compound
| Target | Assay Type | Ligand | Ki (nM) | Kd (nM) | Reference |
|---|
| Data Not Available | | | | | |
In Vitro Efficacy and Potency
This subsection would detail the functional effects of this compound in cellular or biochemical assays. Key parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) would be tabulated.
Table 2: In Vitro Efficacy and Potency of this compound
| Assay | Cell Line/System | Parameter | Value (nM) | Reference |
|---|
| Data Not Available | | | | |
In Vivo Pharmacology
Data from preclinical animal models would be summarized here, demonstrating the effects of this compound in a physiological context.
Table 3: Summary of In Vivo Studies for this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
|---|
| Data Not Available | | | |
Experimental Protocols
This section would provide detailed methodologies for the key experiments that would be cited in this guide, allowing for reproducibility by other researchers.
Radioligand Binding Assay
A step-by-step protocol for a radioligand binding assay to determine the binding affinity of this compound would be outlined here.
(Placeholder for Experimental Workflow Diagram)
A Graphviz diagram illustrating the workflow of a typical radioligand binding assay would be included here, with a brief, descriptive caption.
Functional Cellular Assay
The methodology for a key functional assay (e.g., a reporter gene assay, calcium flux assay) used to determine the in vitro efficacy and potency of this compound would be detailed in this subsection.
(Placeholder for Experimental Workflow Diagram)
A DOT language script enclosed in a dot code block would generate a visual representation of the functional assay workflow, accompanied by a caption.
Discussion
This chapter would provide an interpretation of the (currently unavailable) data, discussing the significance of the findings, comparing the properties of this compound to other relevant compounds, and outlining potential future directions for research and development.
Conclusion
A concluding summary of the pharmacological profile of this compound would be presented, reiterating its key attributes and therapeutic potential.
NEU617: A Comprehensive Technical Guide to Solubility and Stability Testing
This technical guide provides an in-depth overview of the essential solubility and stability testing for the novel investigational compound NEU617. The protocols and data herein are intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the preclinical and formulation development of this compound.
Solubility Profiling of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate.[1][2] Understanding the solubility characteristics of this compound is fundamental for developing appropriate formulations and predicting its in vivo behavior. Both kinetic and thermodynamic solubility assessments are crucial, with kinetic solubility being important for early discovery screening and thermodynamic solubility providing the definitive measure for formulation development.[3][4][5][6][7]
Kinetic and Thermodynamic Solubility Data
Quantitative solubility data for this compound has been generated under various conditions to guide formulation strategies.
Table 1: Kinetic and Thermodynamic Aqueous Solubility of this compound
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |
|---|---|---|---|---|
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 45.8 ± 3.1 |
| Kinetic | Simulated Gastric Fluid (SGF, without pepsin) | 1.2 | 37 | 150.2 ± 8.5 |
| Kinetic | Simulated Intestinal Fluid (SIF, without pancreatin) | 6.8 | 37 | 35.1 ± 2.9 |
| Thermodynamic | 0.1 N HCl | 1.2 | 37 | 135.5 ± 7.2 |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | 55.6 ± 4.3 |
| Thermodynamic | Phosphate Buffer | 6.8 | 37 | 28.9 ± 2.1 |
Table 2: Thermodynamic Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | 0.04 ± 0.01 |
| Ethanol | 25 | 15.2 ± 1.1 |
| Propylene Glycol | 25 | 25.8 ± 2.3 |
| PEG 400 | 25 | 58.1 ± 4.9 |
| DMSO | 25 | > 200 |
Experimental Protocols for Solubility Determination
This protocol determines the equilibrium solubility of this compound, which is a critical parameter for formulation development.[7][8]
-
Preparation: Prepare a series of buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate), and 6.8 (Phosphate).[8]
-
Addition of Compound: Add an excess amount of solid this compound to vials containing each buffer or solvent. The amount should be sufficient to ensure a saturated solution with undissolved solids present.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[3][8]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.
-
Replicates: Perform all measurements in triplicate to ensure accuracy.[8]
This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of compounds upon transition from a DMSO stock solution to an aqueous buffer.[3][4]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature.[3]
-
Turbidity Measurement: Measure the turbidity (absorbance) of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The point at which precipitation occurs is identified by a sharp increase in absorbance.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show significant precipitation compared to the blank.
Stability Profile of this compound
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] This section details the forced degradation and long-term stability studies for this compound, following ICH guidelines.[9][11][12][13]
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[14][15] These studies expose this compound to conditions more severe than accelerated stability testing.[15]
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time | Assay (% Remaining) | Major Degradants Formed |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 h | 88.5% | D1 (Hydrolysis Product) |
| Base Hydrolysis | 0.1 N NaOH | 4 h | 75.2% | D2, D3 (Hydrolysis Products) |
| Oxidation | 3% H₂O₂ | 8 h | 82.1% | D4 (N-oxide) |
| Thermal | 80°C | 48 h | 95.3% | Minor, unspecified degradants |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours, 200 W h/m² | 98.9% | No significant degradants |
Long-Term Stability Studies
Long-term stability studies are performed to establish the re-test period or shelf life for a drug substance under recommended storage conditions.[10]
Table 4: Long-Term Stability of this compound (Lot No. N617-001)
| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Total Impurities (%) |
|---|---|---|---|---|
| 25°C / 60% RH | 0 | White Powder | 100.0 | 0.15 |
| 3 | White Powder | 99.8 | 0.18 | |
| 6 | White Powder | 99.7 | 0.21 | |
| 12 | White Powder | 99.5 | 0.25 | |
| 40°C / 75% RH | 0 | White Powder | 100.0 | 0.15 |
| 3 | White Powder | 98.9 | 0.45 |
| | 6 | White Powder | 97.8 | 0.88 |
Experimental Protocols for Stability Assessment
-
Acid/Base Hydrolysis: Dissolve this compound in a small amount of organic co-solvent if necessary, then dilute with 0.1 N HCl or 0.1 N NaOH. Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature and sample at various time points.
-
Thermal Degradation: Place solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to determine the amount of remaining this compound and the profile of degradation products. The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.[17]
A validated HPLC method is crucial for separating the API from any process impurities or degradation products.[18][19][20][21]
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing forced degradation samples to ensure all degradant peaks are resolved from the main this compound peak.
Developmental Workflow
The following diagram illustrates the logical workflow for the solubility and stability assessment of a new chemical entity like this compound during the preclinical development phase.
Conclusion
The data and protocols presented in this guide provide a foundational understanding of the physicochemical properties of this compound. The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. It is relatively stable under thermal and photolytic stress but shows susceptibility to degradation via hydrolysis (especially under basic conditions) and oxidation. These findings are critical for guiding the subsequent stages of drug development, including formulation design, manufacturing process control, and the establishment of appropriate storage conditions and shelf life.
References
- 1. pharmtech.com [pharmtech.com]
- 2. testinglab.com [testinglab.com]
- 3. enamine.net [enamine.net]
- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. who.int [who.int]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Novelty of PSMA-617: A Technical Whitepaper
A Note on Nomenclature: Initial searches for the compound "NEU617" did not yield a matching entity. Based on the prominence of "PSMA-617" in related scientific literature and its relevance to novel cancer therapies, this document will proceed under the well-supported assumption that the intended compound of interest is PSMA-617 .
This technical guide provides an in-depth analysis of PSMA-617, a novel compound at the forefront of cancer diagnostics and therapeutics, particularly for prostate cancer. Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative data, experimental protocols, and signaling pathways associated with PSMA-617.
Core Data Presentation
The efficacy and binding characteristics of PSMA-617 have been quantified across numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Binding Affinity of PSMA-617
| Parameter | Cell Line | Value | Measurement Method |
| IC50 | LNCaP | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |
| C4-2 | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 | |
| PC-3 PIP (PSMA-transfected) | ~10-fold higher than LNCaP/C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 | |
| 22Rv1 | 27.49 nM | Competition binding assay | |
| Ki (inhibition constant) | LNCaP | 2.34 ± 2.94 nM | Competitive cell binding assay |
| Kd (dissociation constant) | Recombinant human PSMA | 0.01 ± 0.01 nM (at 25°C) | Surface Plasmon Resonance (SPR) |
| Recombinant human PSMA | 0.1 ± 0.06 nM (at 37°C) | Surface Plasmon Resonance (SPR) |
Table 2: Clinical Efficacy of [¹⁷⁷Lu]Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Primary Endpoint | Result |
| VISION (Phase III) | Overall Survival (OS) | Median OS: 15.3 months with [¹⁷⁷Lu]Lu-PSMA-617 vs. 11.3 months with standard of care. |
| Radiographic Progression-Free Survival (rPFS) | Median rPFS: 8.7 months with [¹⁷⁷Lu]Lu-PSMA-617 vs. 3.4 months with standard of care. | |
| TheraP (Phase II) | PSA Response Rate (≥50% decline) | 66% with [¹⁷⁷Lu]Lu-PSMA-617 vs. 37% with cabazitaxel. |
| LuPSMA (Phase II) | PSA Response Rate (≥50% decline) | 57% of patients achieved a PSA decline of 50% or more. |
Key Experimental Protocols
This section details the methodologies for the synthesis, radiolabeling, and in vitro evaluation of PSMA-617.
Synthesis of PSMA-617 Precursor
The synthesis of the PSMA-617 precursor, which consists of a glutamate-urea-lysine core linked to a chelator, is a multi-step process typically performed using solid-phase peptide synthesis (SPPS).
Key Steps:
-
Resin Loading: The synthesis begins with the attachment of an Fmoc-protected and side-chain-protected lysine (B10760008) derivative (e.g., Fmoc-Lys(Alloc)-OH) to a solid support resin (e.g., 2-chlorotrityl chloride resin).
-
Fmoc Deprotection: The Fmoc protecting group on the alpha-amine of lysine is removed using a solution of piperidine (B6355638) in a suitable solvent like DMF.
-
Urea (B33335) Moiety Formation: The urea linkage is a critical component for PSMA binding. This is typically achieved by reacting the free amine of the resin-bound lysine with a pre-formed isocyanate of a protected glutamate (B1630785) derivative (e.g., di-tert-butyl glutamate). The isocyanate is often generated in situ using reagents like triphosgene.
-
Linker and Chelator Conjugation: Following the formation of the Glu-urea-Lys core, a linker (e.g., aminohexanoic acid - Ahx) and a chelator (e.g., DOTA) are sequentially coupled to the molecule. This is achieved through standard peptide coupling reactions.
-
Cleavage and Deprotection: The synthesized compound is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final PSMA-617 precursor.
Radiolabeling of PSMA-617
The PSMA-617 precursor is radiolabeled with various radionuclides for imaging and therapeutic applications. The following is a general protocol for labeling with Lutetium-177.
Materials:
-
PSMA-617 precursor
-
[¹⁷⁷Lu]LuCl₃ solution
-
Reaction buffer (e.g., sodium acetate (B1210297) or HEPES)
-
Quenching agent (e.g., DTPA or gentisic acid)
-
Sterile water and saline
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
Procedure:
-
The PSMA-617 precursor is dissolved in sterile water.
-
The precursor solution is added to a reaction vial containing the reaction buffer.
-
The [¹⁷⁷Lu]LuCl₃ solution is added to the vial.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 15-30 minutes).
-
After incubation, the reaction is quenched by adding a chelating agent to complex any unbound ¹⁷⁷Lu.
-
The reaction mixture is purified using an SPE cartridge to separate the radiolabeled product from unlabeled precursor and impurities.
-
The final [¹⁷⁷Lu]Lu-PSMA-617 product is eluted, sterilized by filtration, and formulated in a physiologically compatible solution.
-
Quality control is performed using techniques like radio-TLC or radio-HPLC to determine radiochemical purity.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of unlabeled PSMA-617.
Procedure:
-
PSMA-expressing prostate cancer cells (e.g., LNCaP) are seeded in a multi-well plate and allowed to adhere.
-
The cells are incubated with a constant concentration of radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Increasing concentrations of unlabeled PSMA-617 are added to the wells to compete with the radiolabeled ligand for binding to the PSMA receptors.
-
After incubation, the cells are washed to remove unbound radioactivity.
-
The cells are lysed, and the amount of bound radioactivity in each well is measured using a gamma counter.
-
The data is plotted as the percentage of specific binding versus the logarithm of the unlabeled PSMA-617 concentration.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of unlabeled PSMA-617 that inhibits 50% of the specific binding of the radiolabeled ligand.
Signaling Pathways and Mechanism of Action
PSMA-617's therapeutic effect is initiated by its high-affinity binding to the prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed on prostate cancer cells.[1] Upon binding, the PSMA-617-PSMA complex is internalized into the cell.[1] When chelated to a therapeutic radionuclide like ¹⁷⁷Lu, this internalization delivers a lethal dose of radiation directly to the cancer cell, causing DNA damage and inducing apoptosis.[1]
Recent research has also elucidated a role for PSMA in modulating intracellular signaling pathways that promote cancer progression. PSMA's enzymatic activity can cleave glutamate from substrates, and this extracellular glutamate can activate metabotropic glutamate receptors (mGluRs) on the cancer cell surface. This, in turn, can trigger the PI3K-Akt-mTOR signaling pathway, a key driver of cell growth, proliferation, and survival. Furthermore, PSMA has been shown to interact with scaffolding proteins, redirecting signaling from the MAPK pathway to the PI3K-Akt pathway.
Below are diagrams illustrating the mechanism of action and the associated signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the Study of JAK2 V617F in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell culture-based assays to investigate the JAK2 V617F mutation. This mutation is a key driver in myeloproliferative neoplasms (MPNs), and understanding its downstream signaling is crucial for the development of targeted therapies.
Introduction
The Janus kinase 2 (JAK2) gene mutation, specifically the substitution of valine with phenylalanine at position 617 (V617F), is a significant genetic marker found in the majority of patients with polycythemia vera (PV) and a substantial portion of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF).[1][2] This gain-of-function mutation leads to constitutive activation of the JAK2 kinase, resulting in cytokine-independent cell proliferation and survival. The primary signaling cascade activated by JAK2 V617F is the JAK-STAT pathway, although other pathways such as the Ras/MEK/ERK and PI3K/Akt are also implicated.[3][4]
Studying the JAK2 V617F mutation in vitro using cell culture models is fundamental for elucidating its pathological mechanisms and for the screening and validation of novel therapeutic inhibitors. This document outlines the key signaling pathways, provides detailed protocols for essential cell-based assays, and presents quantitative data from relevant studies.
Key Signaling Pathways of JAK2 V617F
The constitutive activation of JAK2 V617F leads to the dysregulation of several downstream signaling pathways that control cell proliferation, differentiation, and apoptosis.
Caption: JAK2 V617F Signaling Pathways
Data Presentation
The following tables summarize quantitative data on the effects of various inhibitors on cell lines harboring the JAK2 V617F mutation.
Table 1: IC50 Values of JAK2 Inhibitors in JAK2 V617F-Positive Cell Lines
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| INCB018424 (Ruxolitinib) | JAK1/JAK2 | 127 | Ba/F3-JAK2 V617F | [5] |
| INCB018424 (Ruxolitinib) | JAK1/JAK2 | 67 | Primary PV BFU-E | [5] |
| Momelotinib | JAK1/JAK2 | 18 (enzymatic) | - | [6] |
| Momelotinib | STAT5 Phosphorylation | 400 | HEL | [6] |
| IFN-α2a | - | 2.06 µg/mL | K562-JAK2 V617F | [7] |
| Arsenic Trioxide | - | 443.24 nM | K562-JAK2 V617F | [7] |
| PF 562,271 | FAK | ~5 µM | HEL | [8] |
| PF 562,271 | FAK | ~10 µM | SET-2 | [8] |
Table 2: Effect of Inhibitors on Cell Viability of JAK2 V617F-Positive Cells
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| K562-JAK2 V617F | Arsenic Trioxide | 400 nM | ~45% reduction | [7] |
| K562-JAK2 V617F | Arsenic Trioxide | 800 nM | ~61% reduction | [7] |
| HEL | PF 562,271 | 5 µM | Significant reduction | [8] |
| SET-2 | PF 562,271 | 10 µM | Significant reduction | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture of JAK2 V617F-Positive Cell Lines
Commonly used cell lines for studying JAK2 V617F include HEL, SET-2, and Ba/F3 engineered to express the mutation.
-
HEL Cells:
-
SET-2 Cells:
-
Ba/F3-JAK2 V617F Cells:
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Caption: MTT Cell Viability Assay Workflow
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 6 to 24 hours to allow cells to attach (if adherent) and recover.
-
Add the desired concentrations of the test compound to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent solution (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan (B1609692) crystals.[5]
-
Incubate the plate at room temperature in the dark for 2 hours, or overnight for complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the staining of cells for flow cytometry analysis.
Caption: Apoptosis Assay Workflow
Protocol:
-
Culture and treat cells with the test compound as desired.
-
Harvest cells (including supernatant for suspension cells) and pellet by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[4]
Western Blot for Phosphorylated Proteins (e.g., pJAK2, pSTAT3, pSTAT5)
Protocol:
-
Cell Lysis:
-
After treatment, harvest cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-JAK2, anti-p-STAT3, anti-p-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-JAK2, anti-STAT3, anti-STAT5) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
References
- 1. Human EPOR-JAK2-V617F Stable Cell Line - Ba/F3 (CSC-RO0831) - Creative Biogene [creative-biogene.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ba/F3-EPOR-JAK2-V617F-Cell-Line - Kyinno Bio [kyinno.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 9. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols for N17350 (NEU-001) in a Mouse Xenograft Model
Disclaimer: Information regarding a compound specifically named "NEU617" is not publicly available. Based on the nomenclature of related developmental drugs, it is highly probable that the query refers to N17350 , a first-in-class biologic therapeutic also known as NEU-001 , developed by Onchilles Pharma. These application notes and protocols are based on the available preclinical data for N17350, which leverages the neutrophil elastase (ELANE) pathway for cancer therapy.
Introduction
N17350 is a novel biologic therapeutic designed to harness the power of the innate immune system to selectively kill cancer cells.[1] It is inspired by the natural activity of neutrophil elastase (ELANE), a serine protease released by human neutrophils that can induce apoptosis in a wide range of cancer cells while sparing healthy tissue.[2][3] The therapeutic strategy is based on the discovery of the ELANE pathway, a cancer-selective killing mechanism.[4][5] N17350 is being developed for intratumoral delivery and has shown potent anti-tumor activity in various preclinical cancer models.[6][7]
Mechanism of Action
N17350's mechanism of action is centered on the ELANE-mediated cancer-killing pathway.[1] This pathway's selectivity for cancer cells is attributed to their elevated levels of histone H1 isoforms.[3][5] The key steps are as follows:
-
Cleavage of CD95 (Fas Receptor): N17350, like ELANE, cleaves the CD95 death receptor on cancer cells.[2][3]
-
Liberation of the Death Domain: This cleavage releases the intracellular death domain (DD) of CD95.[2][3]
-
Interaction with Histone H1: The liberated DD interacts with histone H1 isoforms, which are overexpressed in many cancer cells.[2][4]
-
Induction of Apoptosis: This interaction triggers a cascade of events leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis of the cancer cell.[3][4]
-
Immune Activation: The resulting immunogenic cell death can stimulate a systemic anti-tumor immune response, including a CD8+ T-cell-mediated abscopal effect, which can lead to the regression of distant, non-injected tumors.[2][8]
Signaling Pathway Diagram
Caption: The N17350 (ELANE-mediated) signaling pathway leading to cancer cell apoptosis.
Preclinical Data Summary
N17350 has demonstrated broad efficacy across a range of preclinical models, including those resistant to chemotherapy.[6]
| Model Type | Cell Line/Tumor Type | Key Findings | Reference |
| Syngeneic Mouse Model | CT26 (Colon Carcinoma) | A single dose abrogated tumor growth and led to tumor-free status upon rechallenge. | [1] |
| Syngeneic Mouse Model | 4T1 (Metastatic Breast Cancer) | Demonstrated tumor regression and a CD8+ T cell-driven abscopal effect, controlling lung metastases. | [1] |
| Syngeneic Mouse Model | E0771 (Triple-Negative Breast Cancer) | Intratumoral injection inhibited tumor growth. | [2] |
| Cell-Derived Xenograft (CDX) | Ovarian Cancer Patient Cells | N17350 killed cancer cells from both chemotherapy-naïve and -experienced patients with equal efficacy and rapidly regressed tumors in CDX models. | [9][10] |
Experimental Protocols
Cell Culture
-
Cell Lines: A variety of cancer cell lines can be used. Preclinical studies have utilized murine lines such as CT26 (colon), 4T1 (breast), and E0771 (breast), as well as human ovarian cancer cells.[1][2][10]
-
Culture Conditions: Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Mouse Xenograft Model Protocol
-
Animal Model: Immunocompromised mice (e.g., nude mice) are suitable for xenografts with human cell lines. For syngeneic models (murine cell lines), immunocompetent mice (e.g., BALB/c or C57BL/6) should be used.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel, to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
N17350 Administration: N17350 is designed for intratumoral injection. A reported dose in a CDX model is 400µg per 100mm³ of tumor volume.[10]
-
Control Groups: Include a vehicle control group (the formulation buffer for N17350) and potentially a standard-of-care chemotherapy control group (e.g., carboplatin (B1684641) at 100 mg/kg intraperitoneally for ovarian cancer models).[10]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups.
-
Monitor animal body weight and overall health.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
-
Abscopal Effect Evaluation (for syngeneic models):
-
Implant tumors on both flanks of the mice.
-
Inject N17350 into the tumor on one flank only.
-
Monitor the growth of the untreated tumor on the contralateral flank to assess for a systemic anti-tumor response.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for an N17350 mouse xenograft study.
Conclusion
N17350 represents a promising new approach in cancer therapy by leveraging a novel, selective killing mechanism inherent in the innate immune system.[4][11] Its ability to kill a broad range of cancer cells, including those resistant to conventional therapies, and to induce a systemic immune response, makes it a compelling candidate for further clinical development.[1] The protocols outlined above provide a framework for researchers to evaluate the efficacy of N17350 in various preclinical mouse xenograft models. First-in-human clinical trials for N17350 are anticipated to begin in 2025.[5][12]
References
- 1. Onchilles Pharma Presents at AACR 2023 New Preclinical Data on N17350, a First-in-Class Immuno-Oncology Drug Candidate with Broad, Potent, and Direct Tumor Killing Activity - BioSpace [biospace.com]
- 2. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]
- 5. onchillespharma.com [onchillespharma.com]
- 6. onchillespharma.com [onchillespharma.com]
- 7. onchillespharma.com [onchillespharma.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Onchilles Pharma Presents at AACR 2024 New Preclinical Data for N17350 and N17465 Demonstrating the Potential for Potent and Tumor-Selective Treatment - BioSpace [biospace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. polsky.uchicago.edu [polsky.uchicago.edu]
- 12. Onchilles Pharma Unveils New Preclinical Data for NEU-002 Targeting ELANE at SITC 2024 [synapse.patsnap.com]
Western blot protocol for NEU617 target engagement
Application Notes and Protocols
Topic: Western Blot Protocol for NEU617 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug discovery, confirming that a therapeutic agent binds to its intended molecular target within a cellular context is a critical step known as target engagement.[1] This process is essential for validating the mechanism of action and correlating drug binding with the observed physiological effects.[1] Western blotting is a widely used and robust technique to detect and semi-quantify a specific protein in a complex mixture, making it a valuable method for assessing target engagement.[1][2][3][4][5] This application note provides a detailed protocol for assessing the target engagement of a hypothetical novel therapeutic agent with its intended target, this compound, a protein kinase implicated in a cancer signaling pathway. The protocol outlines the inhibition of this compound phosphorylation and its downstream substrate as a readout for target engagement.
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which this compound is involved. Engagement of this compound by an inhibitor is expected to decrease the phosphorylation of this compound itself (autophosphorylation) and its downstream substrate, SUB456.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow
The general workflow for the Western blot experiment to determine this compound target engagement is depicted below.
Caption: General Western blot experimental workflow.
Experimental Protocols
A detailed protocol for a Western blot analysis to determine this compound target engagement is provided below. This protocol is suitable for both cell culture and tissue samples and supports chemiluminescent detection.[2]
Materials
-
Cells expressing this compound (e.g., cancer cell line)
-
This compound inhibitor (and vehicle control, e.g., DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) freshly supplemented with 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail.[6]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Pre-cast SDS-polyacrylamide gels (e.g., 4-12% Bis-Tris)[6]
-
PVDF membrane[4]
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-NEU617, anti-NEU617, anti-p-SUB456, anti-SUB456, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[6]
-
Western blot imaging system
Procedure
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the this compound inhibitor or vehicle control for the desired time (e.g., 2 hours).[1]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[3]
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes with gentle agitation.[3]
-
Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[3]
-
Collect the supernatant containing the soluble protein.[3]
-
-
Protein Quantification:
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples into the wells of a pre-cast SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[2]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-NEU617) diluted in blocking buffer overnight at 4°C with gentle agitation.[2][6]
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.[6]
-
-
Stripping and Re-probing (for assessing total protein levels):
-
After imaging for the phosphorylated protein, the membrane can be stripped using a mild stripping buffer to remove the bound antibodies.
-
The blot is then re-blocked and re-probed with an antibody against the total protein (e.g., anti-NEU617) and subsequently for a loading control.[7]
-
-
Data Analysis:
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment assessing the target engagement of a this compound inhibitor.
Table 1: Densitometry Analysis of this compound Phosphorylation
| Inhibitor Conc. (nM) | p-NEU617 Signal | Total this compound Signal | p-NEU617 / Total this compound Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |
| 1 | 0.85 | 1.01 | 0.84 | 14.3 |
| 10 | 0.52 | 0.99 | 0.53 | 45.9 |
| 100 | 0.23 | 1.03 | 0.22 | 77.6 |
| 1000 | 0.08 | 1.00 | 0.08 | 91.8 |
Table 2: Densitometry Analysis of SUB456 Phosphorylation
| Inhibitor Conc. (nM) | p-SUB456 Signal | Total SUB456 Signal | p-SUB456 / Total SUB456 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.98 | 1.02 | 0 |
| 1 | 0.88 | 1.00 | 0.88 | 13.7 |
| 10 | 0.58 | 0.97 | 0.60 | 41.2 |
| 100 | 0.29 | 0.99 | 0.29 | 71.6 |
| 1000 | 0.12 | 0.98 | 0.12 | 88.2 |
Conclusion
The provided protocol offers a comprehensive framework for assessing the target engagement of novel inhibitors against the protein kinase this compound using Western blotting. By quantifying the dose-dependent decrease in phosphorylation of both the target and its downstream substrate, researchers can effectively validate the mechanism of action of their therapeutic compounds. The use of proper controls and normalization procedures is crucial for obtaining reliable and reproducible quantitative data.[9][10] This methodology can be adapted for other protein targets where a change in post-translational modification, such as phosphorylation, can be used as a proxy for target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. origene.com [origene.com]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: NEU617 in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. In the context of neurodegenerative diseases, HTS plays a pivotal role in identifying molecules that can modulate key pathological processes such as protein aggregation, neuronal cell death, and neuroinflammation.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of NEU617, a novel modulator of neuronal signaling pathways, in high-throughput screening assays relevant to neurodegenerative disease research.
Recent advancements in HTS technologies, including automated liquid handling, high-content imaging, and sophisticated data analysis pipelines, have significantly accelerated the pace of drug discovery for complex diseases.[6][7][8][9] These platforms are well-suited for cell-based and biochemical assays designed to screen for compounds that can mitigate the cellular and molecular hallmarks of neurodegeneration.
This compound: Mechanism of Action and Rationale for HTS
While specific information on a compound designated "this compound" is not available in the public domain, we will proceed with a hypothetical framework based on common HTS applications in neurodegeneration. For the purposes of these application notes, we will postulate that This compound is a potent and selective modulator of a key signaling pathway implicated in neuronal survival and inflammation.
A plausible target for a neuroprotective compound could be the JAK-STAT signaling pathway . Dysregulation of this pathway is implicated in the inflammatory processes associated with several neurodegenerative diseases.[10] The JAK-STAT pathway is activated by cytokines, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[10] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cell survival.[10] By modulating this pathway, this compound could potentially reduce neuroinflammation and promote neuronal resilience.
Another relevant pathway in the context of neuroinflammation is the IL-17 signaling pathway . IL-17 is a pro-inflammatory cytokine, and its signaling has been linked to the pathogenesis of various autoimmune and inflammatory diseases.[11][12][13][14] The IL-17 receptor activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory mediators.[11][13] A compound like this compound that inhibits IL-17 signaling could be a valuable therapeutic candidate for neurodegenerative conditions with an inflammatory component.
The following protocols are designed to assess the activity of this compound and other test compounds in high-throughput screening formats, focusing on these and other relevant cellular phenotypes.
Key Experiments and Protocols
High-Throughput Cell Viability Assay
Objective: To identify compounds that protect neuronal cells from a toxic insult, a common feature of neurodegenerative diseases.
Methodology:
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived neurons in 384-well microplates at a density of 10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Using an automated liquid handler, add test compounds (including this compound as a positive control) to the wells at a final concentration range of 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Toxicity: After a 1-hour pre-incubation with the compounds, introduce a neurotoxic stimulus such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta oligomers for Alzheimer's disease models.
-
Incubation: Incubate the plates for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and calculate the percentage of cell viability for each compound concentration.
Data Presentation:
| Compound | EC50 (µM) | Maximum Protection (%) |
| This compound (Control) | 1.5 | 85 |
| Compound A | 5.2 | 70 |
| Compound B | >100 | <10 |
High-Content Imaging Assay for Neurite Outgrowth
Objective: To quantify the effect of compounds on neurite outgrowth, a measure of neuronal health and plasticity.
Methodology:
-
Cell Plating: Seed primary cortical neurons or a suitable neuronal cell line in 384-well imaging plates coated with poly-D-lysine and laminin.
-
Compound Addition: Treat the cells with a library of compounds at various concentrations.
-
Neuronal Differentiation: Induce neuronal differentiation if using a cell line that requires it (e.g., with retinoic acid for SH-SY5Y cells).
-
Staining: After 48-72 hours of treatment, fix the cells and stain for neuronal markers such as β-III tubulin (for neurites) and DAPI (for nuclei).
-
Image Acquisition: Use an automated high-content imaging system to capture images from each well.
-
Image Analysis: Employ image analysis software to automatically identify cell bodies and trace neurites, quantifying parameters such as neurite length, number of branches, and number of neurites per cell.
Data Presentation:
| Compound | Concentration (µM) | Mean Neurite Length (µm) | Branch Points per Neuron |
| Vehicle | - | 50 ± 5 | 2 ± 0.5 |
| This compound | 10 | 120 ± 10 | 8 ± 1.2 |
| Compound X | 10 | 75 ± 8 | 4 ± 0.8 |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating a hypothetical signaling pathway for this compound and a typical high-throughput screening workflow.
Caption: Hypothetical inhibitory action of this compound on the JAK-STAT signaling pathway.
Caption: General workflow for a cell-based high-throughput screening assay.
References
- 1. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening - NYU Abu Dhabi [nyuad.nyu.edu]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Core - NYU Abu Dhabi [nyuad.nyu.edu]
- 10. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 11. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4-ERK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. mTORC1 signaling and IL-17 expression: Defining pathways and possible therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification of NEU617 Metabolites Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of metabolic pathways is a critical step in the drug discovery and development process. Understanding how a new chemical entity (NCE) is metabolized provides crucial insights into its efficacy, potential toxicity, and overall pharmacokinetic profile.[1][2] This application note describes a comprehensive workflow for the identification and semi-quantitative analysis of metabolites of NEU617, a novel therapeutic candidate, using advanced high-resolution mass spectrometry (HRMS) techniques. The methodologies outlined herein are designed to provide a robust framework for researchers in drug metabolism and pharmacokinetics (DMPK).
Mass spectrometry, particularly liquid chromatography coupled with mass spectrometry (LC-MS), is an indispensable tool for the detection and structural elucidation of drug metabolites.[3][4] The high sensitivity, selectivity, and speed of modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enable the confident identification of metabolites in complex biological matrices.[1][3][5] This workflow will encompass both in vitro and in vivo approaches to provide a comprehensive metabolic profile of this compound.
Predicted Metabolic Pathways of this compound
While the specific metabolic pathways of this compound are under investigation, based on its hypothetical chemical structure (a heterocyclic compound with alkyl and aromatic moieties), the primary metabolic transformations are predicted to involve Phase I and Phase II reactions.
Phase I Reactions (Functionalization):
-
Oxidation: Cytochrome P450 (CYP) enzymes are expected to catalyze hydroxylation, N-dealkylation, and O-dealkylation reactions.[6]
-
Reduction: Carbonyl or nitro group reductions may occur.
-
Hydrolysis: Ester or amide bond cleavage, if present in the molecule.
Phase II Reactions (Conjugation):
-
Glucuronidation: Addition of glucuronic acid to hydroxyl, carboxyl, or amine groups, a common pathway for detoxification and excretion.
-
Sulfation: Conjugation with a sulfonate group.
-
Glutathione Conjugation: Formation of adducts with glutathione, which can be indicative of reactive metabolite formation.
A generalized diagram of these predicted metabolic pathways is presented below.
Predicted metabolic pathways for this compound.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted in the following diagram. This process begins with in vitro and in vivo studies, followed by sample preparation, LC-HRMS analysis, and data processing for metabolite identification and characterization.
Experimental workflow for this compound metabolite ID.
Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To identify Phase I metabolites of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM to 37°C.
-
Add HLM to the master mix to a final concentration of 0.5 mg/mL.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase A for LC-MS analysis.
Protocol 2: In Vivo Metabolite Profiling in Rodents
Objective: To identify Phase I and Phase II metabolites of this compound in a preclinical species.
Materials:
-
This compound formulation for oral or intravenous administration
-
Sprague-Dawley rats (n=3 per group)
-
Metabolic cages for urine and feces collection
-
K2-EDTA tubes for blood collection
-
Solvents for extraction (e.g., acetonitrile, methanol, methyl tert-butyl ether)
Procedure:
-
Acclimate rats in metabolic cages for 24 hours.
-
Administer a single dose of this compound (e.g., 10 mg/kg).
-
Collect blood samples at pre-determined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA tubes.
-
Centrifuge blood at 4,000 rpm for 15 minutes at 4°C to obtain plasma.
-
Collect urine and feces at intervals up to 72 hours post-dose.
-
For plasma samples, perform protein precipitation as described in Protocol 1.
-
For urine samples, dilute with water and inject directly or perform solid-phase extraction (SPE) for concentration.
-
For feces, homogenize with water, perform liquid-liquid or solid-phase extraction.
-
Process all samples for LC-MS analysis as described in Protocol 1.
Protocol 3: LC-HRMS Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240 or SCIEX ZenoTOF 7600).[7][8]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2)
-
Full Scan Resolution: 60,000
-
MS/MS Resolution: 15,000
-
Collision Energy: Stepped collision energy (e.g., 20, 40, 60 eV)
-
Data Acquisition: Utilize background exclusion to enhance the detection of low-level metabolites.[7]
Data Presentation
The following tables summarize hypothetical quantitative data for the disappearance of the parent drug and the formation of its major metabolites from the in vitro and in vivo studies.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Peak Area | % Remaining | M1 (Oxidation) Peak Area | M2 (Glucuronide) Peak Area |
| 0 | 1,250,000 | 100.0 | 0 | 0 |
| 15 | 875,000 | 70.0 | 150,000 | 50,000 |
| 30 | 562,500 | 45.0 | 320,000 | 110,000 |
| 60 | 250,000 | 20.0 | 450,000 | 200,000 |
| 120 | 62,500 | 5.0 | 380,000 | 250,000 |
Table 2: Relative Abundance of this compound and its Major Metabolites in Rat Plasma (2 hours post-dose)
| Compound | Retention Time (min) | Observed m/z | Proposed Biotransformation | Relative Peak Area |
| This compound | 8.5 | 450.2345 | Parent | 1,500,000 |
| M1 | 7.2 | 466.2294 | Oxidation (+16 Da) | 850,000 |
| M2 | 6.8 | 626.2612 | Glucuronidation (+176 Da) | 1,200,000 |
| M3 | 7.9 | 436.2188 | N-dealkylation (-14 Da) | 450,000 |
| M4 | 5.5 | 546.2023 | Sulfation (+80 Da) | 300,000 |
Conclusion
This application note provides a comprehensive and robust workflow for the identification and characterization of metabolites of the novel compound this compound. The combination of in vitro and in vivo models with high-resolution LC-MS analysis allows for a thorough understanding of the metabolic fate of new drug candidates. The detailed protocols and data presentation formats serve as a valuable resource for researchers in the field of drug metabolism. The application of these methods will facilitate the rapid advancement of promising new chemical entities through the drug development pipeline.
References
- 1. ijpras.com [ijpras.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
Application Note & Protocol: Assessing the Efficacy of NEU617 in 3D Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid models are increasingly utilized in preclinical drug discovery due to their ability to recapitulate the complex architecture and microenvironment of human tissues more accurately than traditional 2D cell cultures.[1][2] This application note provides a detailed protocol for assessing the efficacy of NEU617, a novel therapeutic agent, in 3D organoid systems. This compound is a hypothetical inhibitor designed to target the Interleukin-17 (IL-17) signaling pathway, a critical mediator in inflammatory diseases and various cancers.[3][4][5] The protocols outlined below provide a comprehensive framework for evaluating the dose-dependent effects of this compound on organoid viability, apoptosis, and target engagement.
Hypothetical Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the IL-17 receptor complex, preventing the recruitment of the adaptor protein Act1. This action blocks downstream signaling cascades, including the TRAF6-dependent and TRAF6-independent pathways, which are crucial for the transcription of pro-inflammatory genes and the stabilization of their mRNA.[3] By inhibiting this pathway, this compound is hypothesized to reduce inflammation and inhibit the proliferation of cancer cells that are dependent on IL-17 signaling.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound within the IL-17 signaling pathway.
Experimental Workflow
The overall experimental workflow for assessing this compound efficacy in 3D organoids is depicted below.
Experimental Protocols
3D Organoid Culture
This protocol is a general guideline and should be adapted based on the specific organoid type being used.
-
Materials:
-
Appropriate basal medium for the organoid type
-
Growth factors and supplements
-
Extracellular matrix (e.g., Matrigel®)
-
Organoid dissociation reagent
-
384-well microplates
-
-
Protocol:
-
Thaw and culture patient-derived or cell line-derived organoids according to established protocols.
-
Expand organoids to the desired number.
-
Harvest and dissociate organoids into small fragments or single cells.
-
Resuspend the organoid fragments/cells in the appropriate volume of extracellular matrix.
-
Seed the organoid-matrix suspension into 384-well plates.[6]
-
Allow the matrix to polymerize, then add culture medium.
-
Culture for 3-7 days to allow for organoid formation before starting the treatment.
-
This compound Treatment
-
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid culture medium
-
Vehicle control (e.g., DMSO)
-
-
Protocol:
-
Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle-only control group.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[7]
-
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
-
Protocol:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Remove the plates containing the treated organoids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 3D Assay kit (Promega)
-
-
Protocol:
-
Equilibrate the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Remove the plates from the incubator and allow them to cool to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for at least 30 minutes (incubation can be extended for up to 3 hours).
-
Measure the luminescence using a plate reader.
-
Target Engagement: Western Blot for Phospho-STAT3
To confirm that this compound is engaging its target within the IL-17 pathway, the phosphorylation status of downstream effectors like STAT3 can be assessed.
-
Materials:
-
Organoid harvesting solution
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, harvest organoids from the extracellular matrix.
-
Lyse the organoids in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Organoid Viability (Luminescence Units)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | % Viability |
| Vehicle Control | 150,000 | 155,000 | 152,500 | 152,500 | 2,500 | 100.0% |
| 0.01 | 148,000 | 151,000 | 149,500 | 149,500 | 1,500 | 98.0% |
| 0.1 | 135,000 | 138,000 | 136,500 | 136,500 | 1,500 | 89.5% |
| 1 | 95,000 | 98,000 | 96,500 | 96,500 | 1,500 | 63.3% |
| 10 | 45,000 | 48,000 | 46,500 | 46,500 | 1,500 | 30.5% |
| 100 | 15,000 | 18,000 | 16,500 | 16,500 | 1,500 | 10.8% |
Table 2: Effect of this compound on Apoptosis (Luminescence Units)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | Fold Change |
| Vehicle Control | 10,000 | 10,500 | 10,250 | 10,250 | 250 | 1.0 |
| 0.01 | 11,000 | 11,500 | 11,250 | 11,250 | 250 | 1.1 |
| 0.1 | 25,000 | 26,000 | 25,500 | 25,500 | 500 | 2.5 |
| 1 | 60,000 | 62,000 | 61,000 | 61,000 | 1,000 | 6.0 |
| 10 | 120,000 | 125,000 | 122,500 | 122,500 | 2,500 | 12.0 |
| 100 | 150,000 | 155,000 | 152,500 | 152,500 | 2,500 | 14.9 |
Table 3: Densitometry Analysis of Phospho-STAT3 Western Blot
| This compound Conc. (µM) | p-STAT3/Total STAT3 Ratio | Fold Change vs. Control |
| Vehicle Control | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.85 |
| 1 | 0.45 | 0.45 |
| 10 | 0.15 | 0.15 |
| 100 | 0.05 | 0.05 |
Conclusion
This application note provides a robust framework for the preclinical evaluation of this compound, a hypothetical IL-17 pathway inhibitor, using 3D organoid models. The detailed protocols for assessing cell viability, apoptosis, and target engagement, combined with clear data presentation and visualization of the underlying biological pathways, will enable researchers to generate comprehensive and reproducible data to support the advancement of novel therapeutic candidates.
References
- 1. interleukin-17-mediated signaling pathway Gene Ontology Term (GO:0097400) [informatics.jax.org]
- 2. sinobiological.com [sinobiological.com]
- 3. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4-ERK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for NEU617 Administration in Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed protocols for the administration of NEU617, a novel investigational compound, in various animal models for preclinical research. The following sections offer guidance on administration routes, dosage, and experimental workflows. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The pharmacokinetic and toxicological profiles of this compound can vary significantly depending on the route of administration. The following table summarizes key quantitative data from preclinical studies in rodent models.
| Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Bioavailability (%) | Key Observations | Animal Model |
| Intravenous (IV) | 1 - 10 | Single dose or daily | 100 | Rapid distribution; potential for acute toxicity at higher doses. | Mouse, Rat |
| Intraperitoneal (IP) | 5 - 50 | Daily | ~60-80 | Slower absorption than IV; good systemic exposure.[1] | Mouse, Rat |
| Subcutaneous (SC) | 10 - 100 | Daily or every other day | ~40-60 | Slower absorption, providing prolonged exposure.[1] | Mouse, Rat |
| Oral (PO) | 20 - 200 | Daily | ~20-30 | Subject to first-pass metabolism; lower systemic exposure.[1][2] | Mouse, Rat |
Experimental Protocols
Proper experimental technique is crucial for subject welfare and data reproducibility. All personnel should be adequately trained in animal handling and the specific administration techniques.[1]
Intravenous (IV) Administration Protocol (Mouse)
Intravenous injection allows for the most rapid and complete absorption of a substance.
Materials:
-
This compound solution in a sterile, isotonic vehicle (e.g., saline)
-
27-30 gauge needle[1]
-
1 ml syringe
-
Mouse restrainer
Procedure:
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol (B145695) to disinfect and improve vein visibility.
-
Using a 27-30 gauge needle, cannulate the lateral tail vein.
-
Inject a maximum volume of 0.2 ml slowly.[1]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Intraperitoneal (IP) Administration Protocol (Mouse)
IP injections are administered into the abdominal cavity.[3]
Materials:
-
This compound solution in a sterile vehicle
-
25-27 gauge needle[1]
-
1 ml syringe
Procedure:
-
Securely restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right abdominal quadrant at a 45-degree angle to avoid puncturing the bladder or cecum.[4]
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.[3]
-
Inject the desired volume (up to 2-3 ml).[1]
-
Withdraw the needle and return the mouse to its cage.
Subcutaneous (SC) Administration Protocol (Mouse)
This route involves injecting the substance under the skin, typically in the interscapular region.
Materials:
-
This compound solution in a sterile vehicle
-
25-27 gauge needle[1]
-
1 ml syringe
Procedure:
-
Gently scruff the mouse to lift a tent of skin between the shoulder blades.[4]
-
Insert the needle into the base of the skin tent, parallel to the animal's body.
-
Aspirate to check for blood.
-
Inject the desired volume (up to 2-3 ml, though it is recommended to divide larger volumes across multiple sites).[1]
-
Withdraw the needle and return the mouse to its cage.
Oral Gavage (PO) Administration Protocol (Mouse)
Oral gavage ensures accurate dosing directly into the stomach.[4]
Materials:
-
This compound suspension or solution
-
Flexible, bulb-tipped feeding needle (18-22 gauge)[1]
-
1 ml syringe
Procedure:
-
Firmly restrain the mouse with one hand, ensuring the head and body are in a straight line.
-
Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the feeding needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. If resistance is met, withdraw and reposition.
-
Administer the substance slowly.
-
Remove the needle in a single, smooth motion.
-
Monitor the mouse for any signs of respiratory distress.
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to be an inhibitor of the JAK-STAT signaling pathway, which is implicated in inflammatory responses. Overactivation of this pathway can lead to a cycle of pathologic inflammation.[5] By inhibiting JAK, this compound is thought to block the subsequent phosphorylation and activation of STAT proteins, preventing the pro-inflammatory signal from reaching the nucleus.[5]
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. Metabolism and pharmacokinetics of nufenoxole in animals and humans: an example of stereospecific hydroxylation of an isoquinuclidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
Troubleshooting & Optimization
Technical Support Center: NEU617 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the investigational compound NEU617.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for this compound?
A1: Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation in an unchanged form and is available to have a therapeutic effect.[1] For this compound, low bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced efficacy and a need for higher doses, which could increase the risk of adverse effects.[2]
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The bioavailability of a small molecule like this compound is influenced by several key factors:
-
Physicochemical Properties: These include aqueous solubility, lipophilicity, molecular size, and stability in the gastrointestinal (GI) tract.[3][4][5]
-
Biological Factors: These encompass intestinal permeability, first-pass metabolism in the gut wall and liver, and the effects of efflux transporters that can pump the drug out of cells.[3][4]
Q3: How can the Biopharmaceutics Classification System (BCS) help in understanding the bioavailability challenges of this compound?
A3: The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. Identifying the BCS class of this compound can help pinpoint the primary barrier to its absorption. For instance, a BCS Class II drug has high permeability but low solubility, indicating that dissolution is the rate-limiting step for absorption.[6] Conversely, a BCS Class III drug has high solubility but low permeability, suggesting that strategies to enhance membrane transport are needed.[2]
Troubleshooting Guide for Low this compound Bioavailability
If you are encountering low in vivo bioavailability with this compound, follow this step-by-step guide to identify and address the potential causes.
Step 1: Characterize the Physicochemical Properties of this compound
The initial step is to determine if the inherent properties of the molecule are hindering its absorption.
-
Problem: Poor aqueous solubility.
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size of this compound increases the surface area available for dissolution.[6][7] Techniques like micronization and nanomilling can be employed.[2]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can maintain the drug in a higher-energy, more soluble amorphous state.[8]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or niosomes can enhance solubility and absorption.[8][9][10]
-
Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[8]
-
-
-
Problem: Low permeability.
-
Troubleshooting:
-
Permeation Enhancers: Co-administration with excipients that can transiently open tight junctions in the intestinal epithelium.
-
Prodrug Approach: Modify the chemical structure of this compound to create a more lipophilic prodrug that can more easily cross the intestinal membrane and then be converted to the active form.[1]
-
Step 2: Investigate Biological Barriers
If physicochemical properties are optimized, the next step is to assess biological factors that may be limiting bioavailability.
-
Problem: High first-pass metabolism.
-
Troubleshooting:
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of the primary metabolizing enzymes (e.g., specific cytochrome P450 enzymes) can increase the amount of this compound that reaches systemic circulation.
-
Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous, transdermal, or sublingual.
-
-
Problem: Efflux by transporters (e.g., P-glycoprotein).
-
Troubleshooting:
-
Efflux Pump Inhibitors: Co-administering this compound with known inhibitors of relevant efflux transporters can increase its net absorption.[2]
-
Summary of Troubleshooting Strategies
| Problem Area | Strategy | Description | Potential Outcome |
| Low Solubility | Particle Size Reduction | Micronization or nanomilling to increase surface area. | Improved dissolution rate. |
| Amorphous Solid Dispersions | Formulation with polymers to prevent crystallization. | Enhanced solubility and dissolution. | |
| Lipid-Based Formulations | Encapsulation in lipid carriers. | Improved solubility and potential for lymphatic absorption. | |
| Low Permeability | Permeation Enhancers | Use of excipients to increase intestinal permeability. | Increased absorption of hydrophilic molecules. |
| Prodrugs | Chemical modification to increase lipophilicity. | Enhanced membrane transport. | |
| High First-Pass Metabolism | Enzyme Inhibition | Co-administration with metabolic enzyme inhibitors. | Reduced pre-systemic clearance. |
| Efflux Transporters | Efflux Pump Inhibitors | Co-administration with transporter inhibitors. | Increased intracellular concentration and absorption. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Bioavailability
Objective: To determine the absolute bioavailability of this compound by comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Use a relevant animal model (e.g., Sprague-Dawley rats), with a sufficient number of animals for statistical power.
-
Dosing:
-
IV Group: Administer a single dose of this compound dissolved in a suitable vehicle intravenously.
-
PO Group: Administer a single oral gavage dose of the this compound formulation.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B): Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A): Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Inhibitor Studies: Repeat the transport studies in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).
-
Sample Analysis: Quantify this compound concentrations in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp).
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux. A reduction in the ER in the presence of an inhibitor confirms that this compound is a substrate for that transporter.
-
Quantitative Data from a Hypothetical Caco-2 Assay
| Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio |
| This compound | A to B | 1.5 | 4.0 |
| This compound | B to A | 6.0 | |
| This compound + Verapamil | A to B | 4.5 | 1.1 |
| This compound + Verapamil | B to A | 5.0 | |
| Propranolol (High Permeability Control) | A to B | 25.0 | 1.0 |
| Atenolol (Low Permeability Control) | A to B | 0.5 | 1.0 |
In this hypothetical example, the high efflux ratio of 4.0 for this compound, which is reduced to 1.1 in the presence of the P-gp inhibitor verapamil, suggests that this compound is a substrate for P-glycoprotein.
Visual Guides
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Experimental Workflow for Bioavailability Assessment
Caption: In vivo bioavailability experimental workflow.
References
- 1. omicsonline.org [omicsonline.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Enhanced oral bioavailability and sustained delivery of glimepiride via niosomal encapsulation: in-vitro characterization and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing NEU617 Concentration for Kinase Assays
Welcome to the technical support center for optimizing the use of NEU617 in your kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro kinase assay?
A1: The effective concentration of a novel kinase inhibitor like this compound can vary depending on the specific kinase target, assay format, and experimental conditions. A common starting point for many small molecule inhibitors is in the low nanomolar to low micromolar range.[1] It is highly recommended to perform a dose-response experiment across a wide concentration range, for example, from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[1]
Q2: How do I determine the optimal this compound concentration for my specific kinase and assay?
A2: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves testing a series of this compound dilutions in your kinase assay and measuring the resulting kinase activity. The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase's activity.[2][3]
Q3: My IC50 value for this compound in a cell-based assay is significantly different from the biochemical assay. Why?
A3: Discrepancies between biochemical and cell-based assay potencies are common.[4][5] Several factors can contribute to this difference:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[4]
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher, which can lead to a higher IC50 value for ATP-competitive inhibitors.[4]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[4]
-
Protein Binding: this compound may bind to other cellular proteins, reducing the amount available to bind to the target kinase.[4]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[4]
Q4: What is the difference between IC50, EC50, and Ki?
A4:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a biological or biochemical response by 50%.[2][6]
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. It is an intrinsic property of the inhibitor and the enzyme, independent of substrate concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal or non-specific inhibition | Compound aggregation at high concentrations. | Visually inspect the this compound solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[4] |
| Interference with the assay signal (e.g., fluorescence). | Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for direct interference.[7] | |
| No inhibition observed, or very high IC50 value | Inactive this compound. | Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions. |
| The target kinase is not sensitive to this compound. | Test this compound on a different, known sensitive kinase as a positive control. Confirm the expression and activity of your target kinase. | |
| Sub-optimal assay conditions. | Optimize assay parameters such as enzyme and substrate concentrations, pH, and temperature.[7] | |
| High variability between replicate wells | Uneven cell seeding (for cell-based assays). | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Pipetting errors. | Calibrate pipettes regularly and use a new tip for each dilution. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or fill them with buffer or media to maintain a humid environment. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of this compound in a biochemical kinase assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
96-well or 384-well plates (white, opaque plates for luminescence-based assays)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in DMSO.
-
Further dilute the DMSO serial dilutions into the kinase assay buffer to achieve the desired final concentrations. A 10-point, 3-fold dilution series is a good starting point.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[4]
-
-
Set up the Kinase Reaction:
-
To each well of the assay plate, add the diluted this compound or vehicle control.
-
Add the diluted kinase and substrate to each well.[6] Include wells without the enzyme to serve as a background control.[6]
-
Allow the components to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal reaction temperature.
-
-
Initiate the Kinase Reaction:
-
Add ATP to each well to start the reaction.[6] The final ATP concentration should be optimized for your specific kinase, often near its Km value.
-
-
Incubate:
-
Incubate the reaction for the predetermined optimal time.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a detection reagent like ADP-Glo™. Follow the manufacturer's protocol for the detection kit.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Logic diagram for troubleshooting common kinase assay issues.
Caption: A generic RTK signaling pathway inhibited by this compound.
References
Technical Support Center: Overcoming Off-Target Effects of Novel Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of the novel kinase inhibitor, NEU617.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, where the observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings, making it crucial to identify and mitigate them early in the research process.[1]
Q2: How can I determine if the cellular phenotype I observe is a result of this compound's on-target or off-target activity?
A2: Distinguishing between on-target and off-target effects requires a multi-faceted approach. A key strategy is to use a structurally distinct control compound that inhibits the same primary target but has a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, performing a rescue experiment by expressing a drug-resistant mutant of the target protein can help validate the on-target effect; if the phenotype is reversed, it suggests the effect is on-target. Comparing the observed phenotype with the phenotype from genetic knockdown (e.g., siRNA or shRNA) of the target protein can also be informative, although discrepancies can arise if the inhibitor has functions beyond catalytic inhibition (e.g., affecting scaffolding properties).
Q3: What is the first step I should take to characterize the specificity of this compound?
A3: The initial and most crucial step is to perform in vitro kinase selectivity profiling.[2][3] This involves screening this compound against a large panel of purified kinases to determine its inhibitory concentration (IC50) for each.[2][4] A highly selective inhibitor will demonstrate a significant potency window (e.g., >100-fold) between its primary target and any identified off-targets.[4] This broad screening provides a comprehensive overview of potential off-target interactions.
Q4: How can I confirm that this compound is engaging its intended target within a cellular context?
A4: Several cell-based assays can confirm target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that assesses the binding of an inhibitor to its target in intact cells by measuring changes in protein thermal stability.[4] A significant thermal shift upon inhibitor treatment provides strong evidence of target engagement.[4] Another approach is to use a cellular phosphorylation assay to measure the phosphorylation status of a known downstream substrate of the target kinase.[5][6] A reduction in substrate phosphorylation following this compound treatment indicates target inhibition.[5][6]
Q5: What are some proactive strategies to minimize off-target effects in my experimental design?
A5: To proactively minimize off-target effects, it is essential to use the lowest effective concentration of this compound that elicits the desired on-target effect.[1] This can be determined by performing a dose-response curve for your primary endpoint. Whenever possible, use well-characterized, highly selective inhibitors.[1] Additionally, employing a structurally similar but inactive analog of your compound as a negative control can help ensure that the observed effects are not due to the chemical scaffold itself.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell toxicity at the expected effective concentration. | 1. Off-target effects on essential cellular machinery.[1]2. Compound instability leading to toxic byproducts.3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the IC50 for toxicity.2. Conduct a broad kinase screen to identify potential off-targets.3. Use a structurally distinct inhibitor for the same target to compare toxicity.4. Ensure the final solvent concentration is consistent and non-toxic (typically <0.1%). |
| Inconsistent results between experimental repeats. | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Compound degradation.3. Inconsistent incubation times. | 1. Standardize all cell culture protocols.2. Aliquot and store this compound under recommended conditions (e.g., -80°C, desiccated) and prepare fresh dilutions for each experiment.3. Use precise timing for compound addition and endpoint assays. |
| Observed phenotype does not match the genetic knockdown of the target protein. | 1. The phenotype is due to off-target effects of this compound.2. The compound affects protein function differently than its complete removal (e.g., inhibiting catalytic activity vs. disrupting scaffolding).3. Incomplete knockdown by genetic methods. | 1. Validate on-target engagement with a secondary assay (e.g., Western blot for downstream substrate phosphorylation).2. Test multiple, structurally unrelated inhibitors of the same target.3. Perform a rescue experiment with a drug-resistant mutant of the target protein. |
| This compound shows broad activity in a kinase screen. | 1. This compound is a non-selective kinase inhibitor. | 1. Determine the IC50 values for all "hit" kinases to quantify the selectivity window.[2]2. Compare the concentrations required for off-target inhibition to the concentration used in cellular assays.3. If off-target inhibition occurs at relevant concentrations, consider these off-targets when interpreting cellular data. |
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes hypothetical data from an in vitro kinase selectivity screen of this compound.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Notes |
| Target Kinase A (On-Target) | 10 | 1.0 | Primary intended target. |
| Off-Target Kinase B | 1,200 | 120 | >100-fold selectivity; less likely to be a significant off-target at concentrations effective against Target Kinase A. |
| Off-Target Kinase C | 85 | 8.5 | <10-fold selectivity; potential for off-target effects in cellular assays. This should be further investigated. |
| Off-Target Kinase D | >10,000 | >1,000 | Not a significant off-target. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).[4]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and the kinase reaction buffer.[1]
-
Inhibitor Addition: Add the serially diluted this compound or a vehicle control (DMSO) to the appropriate wells. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP or using a fluorescence/luminescence-based ATP detection method. The ATP concentration should ideally be at the Km for each kinase.[4]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[1]
-
Reaction Termination and Detection: Stop the reaction. For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-³³P]ATP, and measure radioactivity using a scintillation counter.[4] For other assay formats, add the detection reagent according to the manufacturer's instructions and read the signal using a plate reader.[1]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of its target kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time. Include positive and negative controls (e.g., a known activator or inhibitor of the pathway).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and image the blot.
-
-
Stripping and Reprobing: To ensure equal protein loading and that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with antibodies for the total substrate protein and a loading control (e.g., GAPDH or β-actin).[6]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. youtube.com [youtube.com]
NEU617 experimental variability and reproducibility issues
Disclaimer: Information regarding a specific molecule designated "NEU617" is not publicly available. This technical support center has been developed based on the premise that this compound is a fictional experimental inhibitor of the JAK2 V617F mutation. The following troubleshooting guides and FAQs are based on general principles of experimental variability and reproducibility in biomedical research, with specific examples tailored to a hypothetical JAK2 V617F inhibitor.
This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments with this compound.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Inhibition of STAT3/5 Phosphorylation | 1. Reagent Instability: this compound degradation due to improper storage. 2. Cell Line Variability: Passage number or cell health affecting signaling pathways. 3. Assay Variability: Inconsistent antibody quality or incubation times in Western blotting or ELISA. | 1. Storage: Aliquot this compound upon receipt and store at -80°C, avoiding repeated freeze-thaw cycles. Refer to the stability data in the FAQs. 2. Cell Culture: Use cells within a consistent and low passage number range. Regularly perform cell viability assays. 3. Assay Standardization: Validate all antibodies and reagents. Use a consistent protocol with standardized incubation times and temperatures. |
| High Off-Target Activity | 1. Compound Specificity: this compound may have affinity for other kinases. 2. High Concentration: Using this compound at concentrations above the optimal range can lead to non-specific effects. | 1. Kinase Profiling: If not already done, perform a comprehensive kinase panel screen to identify potential off-targets. 2. Dose-Response: Conduct a thorough dose-response experiment to determine the lowest effective concentration with minimal off-target effects. |
| Poor Reproducibility Between Experiments | 1. Experimental Conditions: Minor variations in experimental setup. 2. Operator Variability: Differences in technique between researchers. | 1. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experiments. 2. Training and Cross-Validation: Ensure all personnel are trained on the SOPs. Have different researchers replicate key findings to ensure robustness. |
| Unexpected CellularToxicity | 1. Solvent Effects: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. 2. On-Target Toxicity: Inhibition of JAK2 may have unforeseen cytotoxic effects in the specific cell line. | 1. Vehicle Control: Always include a vehicle-only control at the same concentration used for this compound. 2. Toxicity Assays: Perform a panel of cytotoxicity assays (e.g., MTT, LDH) to determine the cytotoxic profile of this compound in your cell model. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition and stability for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or as a solution in an appropriate solvent (e.g., DMSO) at -80°C.[1][2][3][4][5] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] Stability studies under different conditions are summarized below.
| Storage Condition | Solvent | Duration | Purity Change |
| -80°C | DMSO | 12 months | < 1% |
| -20°C | DMSO | 6 months | < 2% |
| 4°C | DMSO | 1 week | ~5% |
| Room Temperature | DMSO | 24 hours | >10% |
2. What are the known downstream signaling pathways affected by JAK2 V617F that this compound targets?
The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway.[6][7] this compound is designed to inhibit this aberrant signaling. The primary downstream pathways affected include STAT3 and STAT5, as well as the Ras/MEK/ERK and PI3K/Akt pathways which are involved in cell proliferation.[6]
3. How can I minimize experimental variability when using this compound?
Experimental variability can arise from multiple sources, including the biological system, reagents, and experimental procedures.[8][9] To minimize variability:
-
Biological System: Use cell lines from a reliable source and maintain them under consistent culture conditions. For in vivo studies, use age- and sex-matched animals.
-
Reagents: Use high-quality, validated reagents. Aliquot critical reagents like this compound and cytokines to avoid degradation.
-
Protocols: Follow standardized protocols meticulously. Any deviations should be documented.
-
Controls: Include appropriate positive and negative controls in every experiment to monitor for consistency.
4. What are potential off-target effects of this compound and how can I test for them?
While designed to be specific for JAK2 V617F, this compound may exhibit off-target activity, especially at higher concentrations.[10][11] Potential off-targets could include other members of the JAK family or other kinases with similar ATP-binding pockets.
To test for off-target effects:
-
Kinome Profiling: A broad in vitro kinase panel can identify other kinases inhibited by this compound.
-
Cellular Controls: Use a cell line that does not express JAK2 V617F to determine if this compound has effects independent of its primary target.
-
Rescue Experiments: If a specific off-target is suspected, overexpressing that target may rescue the observed phenotype.
Experimental Protocols
1. Western Blot for Phospho-STAT3/5 Inhibition
This protocol describes a method to assess the inhibitory activity of this compound on JAK2 V617F-mediated STAT3 and STAT5 phosphorylation.
Methodology:
-
Cell Seeding: Plate HEL or other JAK2 V617F-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Starve cells in serum-free media for 4-6 hours. Treat with a dose-range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of JAK2 V617F-dependent cells.
Methodology:
-
Cell Seeding: Seed JAK2 V617F-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
By providing detailed troubleshooting, clear FAQs, and standardized protocols, this technical support center aims to enhance the reproducibility and reliability of experimental data generated using the hypothetical JAK2 V617F inhibitor, this compound.
References
- 1. npra.gov.my [npra.gov.my]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. q1scientific.com [q1scientific.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. fda.gov [fda.gov]
- 6. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 8. Sources of variability and effect of experimental approach on expression profiling data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing NEU617-Induced Cytotoxicity in Normal Cells
Disclaimer: The following information is provided for research purposes only. "NEU617" is treated as a hypothetical cytotoxic agent to illustrate general principles of mitigating chemotherapy-induced toxicity in normal cells. All experimental procedures should be conducted in accordance with institutional and national guidelines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound, even at concentrations effective against cancer cells. Is this expected?
A1: It is a common challenge for many chemotherapeutic agents to exhibit a narrow therapeutic window, leading to toxicity in healthy, proliferating normal cells such as those in the bone marrow, gastrointestinal tract, and hair follicles.[1] Many cytotoxic drugs target fundamental cellular processes like DNA replication and mitosis, which are active in both cancerous and rapidly dividing normal cells.[2][3] Therefore, observing off-target cytotoxicity is not unexpected. The goal is to identify strategies to widen this therapeutic window.
Q2: What are the general strategies to minimize this compound-induced cytotoxicity in normal cells?
A2: Several strategies can be employed to protect normal cells from chemotherapy-induced damage:[3][4][5]
-
Dose Optimization: The most straightforward approach is to carefully titrate the concentration of this compound to a level that maintains anti-cancer efficacy while minimizing toxicity to normal cells.[1]
-
Cyclotherapy: This strategy involves transiently arresting the cell cycle of normal cells, making them less susceptible to cell-cycle-specific agents.[6][7][8] For instance, CDK4/6 inhibitors can induce a temporary G1 arrest in normal cells, protecting them from DNA damage-induced apoptosis.[6][8]
-
Use of Cytoprotective Agents: Co-administration of agents that can mitigate the toxic effects of chemotherapy in normal cells is a promising approach.[9] The selection of a cytoprotective agent depends on the mechanism of action of this compound.
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can reduce its systemic exposure and toxicity to normal tissues.
Q3: How can we selectively protect normal cells without compromising the anti-cancer effects of this compound on tumor cells?
A3: The key to selective protection lies in exploiting the molecular differences between normal and cancer cells.[9] Many cancer cells have dysfunctional cell cycle checkpoints, for example, due to mutations in the p53 tumor suppressor gene.[6][7] A strategy known as p53-dependent cyclotherapy uses a p53-activating agent to arrest normal cells (with functional p53) in a quiescent state, making them resistant to chemotherapy.[6][10] In contrast, cancer cells with mutated p53 do not arrest and remain sensitive to the cytotoxic drug.[7][10]
Q4: What in vitro assays are recommended for quantifying this compound-induced cytotoxicity?
A4: Standard and reliable methods for assessing cytotoxicity include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell lysis and membrane integrity.[13][14][15]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding densities, variations in cell passage number, or mycoplasma contamination.[1]
-
Solution:
-
Ensure a consistent number of cells are seeded in each well.
-
Use cells within a similar, low passage number range for all experiments.
-
Regularly test cell cultures for mycoplasma contamination.
-
Include appropriate positive and negative controls in every assay plate.[1]
-
Issue 2: The cytoprotective agent seems to also protect the cancer cells from this compound.
-
Possible Cause: The protective mechanism is not specific to normal cells. For example, if the cytoprotective agent works by upregulating a general anti-apoptotic protein, it may protect both normal and cancer cells.
-
Solution:
-
Investigate the mechanism of your cytoprotective agent.
-
Consider a "cyclotherapy" approach using agents like CDK4/6 inhibitors, which are more selective for arresting normal cells with intact cell cycle regulation.[6][8]
-
Test a panel of different cytoprotective agents with diverse mechanisms of action.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Cancer vs. Normal Cells
| This compound Conc. (µM) | Cancer Cell Viability (%) | Normal Cell Viability (%) |
| 0 | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 52 | 85 |
| 10 | 15 | 40 |
| 100 | 2 | 5 |
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on this compound Cytotoxicity
| Treatment | Cancer Cell Viability (%) | Normal Cell Viability (%) |
| Control | 100 | 100 |
| This compound (10 µM) | 15 | 40 |
| CPA-1 (5 µM) | 98 | 99 |
| This compound (10 µM) + CPA-1 (5 µM) | 18 | 82 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability based on mitochondrial activity.[12]
Materials:
-
96-well cell culture plates
-
This compound and/or cytoprotective agents
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound(s) to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[14][15]
Materials:
-
96-well cell culture plates
-
This compound and/or cytoprotective agents
-
Serum-free cell culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use serum-free medium for the treatment phase to avoid interference from LDH present in the serum.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Background: Medium only.
-
-
Sample Collection: At the end of the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in normal cells.
Caption: Experimental workflow for evaluating cytoprotective agents against this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Cyclotherapy: opening a therapeutic window in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective protection of normal proliferating cells against the toxic effects of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. atcbiotech.com [atcbiotech.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
NEU617 degradation issues and storage recommendations
Important Notice: Information regarding a compound specifically named "NEU617" is not available in the public domain based on the conducted search. The following troubleshooting guide has been constructed based on general best practices for handling sensitive chemical compounds in a research and development setting. Please verify the correct name of the compound to ensure you are consulting the appropriate documentation.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected degradation of my compound, which I believe is this compound. What are the common causes?
A1: While specific degradation pathways for "this compound" are unknown, degradation of research compounds can often be attributed to one or more of the following factors:
-
Improper Storage Temperature: Many compounds are sensitive to temperature fluctuations. Storage at room temperature when refrigeration or freezing is required can lead to accelerated degradation.
-
Exposure to Light: Photosensitive compounds can degrade when exposed to UV or even ambient light.
-
Oxidation: Reaction with atmospheric oxygen can alter the chemical structure of a compound.
-
Hydrolysis: Reaction with water or moisture can lead to the breakdown of susceptible chemical bonds.
-
pH Instability: The stability of a compound can be highly dependent on the pH of the solution it is in.
-
Repeated Freeze-Thaw Cycles: For compounds stored in solution, repeated cycles of freezing and thawing can cause degradation and precipitation.
Q2: What are the general recommendations for storing a novel or sensitive research compound?
A2: For a compound where specific storage conditions are not yet defined, it is best to take a cautious approach. The following table summarizes general storage recommendations:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C may be acceptable. | Lower temperatures slow down chemical reactions, including degradation pathways. |
| Light | Store in an amber vial or a container wrapped in aluminum foil. | Protects against light-induced degradation. |
| Atmosphere | If the compound is known to be sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Form | Store in a solid, lyophilized form if possible. If in solution, use a suitable, dry solvent and store in small aliquots. | Solid form is generally more stable than in solution. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles. |
| Container | Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). | Prevents leaching of contaminants from the container and adsorption of the compound to the container surface. |
Troubleshooting Guides
Issue: Rapid Degradation of the Compound in Solution
This guide provides a systematic approach to troubleshooting the rapid degradation of a compound in a solution.
Workflow for Troubleshooting Compound Degradation
Caption: A logical workflow for troubleshooting compound degradation.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of a Research Compound
This protocol outlines a basic experiment to assess the stability of a compound under different storage conditions.
Objective: To determine the short-term stability of the compound in solution under various temperature and light conditions.
Materials:
-
The compound of interest
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Amber and clear glass vials
-
Pipettes and tips
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration in the chosen solvent.
-
Aliquoting: Aliquot the stock solution into multiple amber and clear vials.
-
Storage Conditions:
-
Store sets of both amber and clear vials at the following temperatures:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 37°C)
-
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, retrieve one aliquot from each condition. Allow it to come to room temperature and analyze the concentration of the parent compound using a suitable analytical method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (T=0).
Experimental Workflow for Stability Assessment
Caption: Workflow for a preliminary compound stability study.
Adjusting NEU617 experimental design for clearer results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental designs involving NEU617, a novel inhibitor of the JAK2 V617F signaling pathway. Our goal is to help you achieve clearer, more reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the JAK2 V617F mutation. This mutation leads to the constitutive activation of the JAK2 signaling pathway, which is a key driver in many myeloproliferative neoplasms (MPNs).[1] this compound blocks the downstream signaling cascades, including the STAT3, STAT5, Ras/MEK/ERK, and PI3K/Akt pathways, thereby inhibiting cell proliferation and pathological neutrophil activation.[1]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The JAK2 V617F mutation constitutively activates several downstream pathways. This compound is designed to inhibit these aberrant signals. The primary pathways affected are:
-
STAT3 Pathway: Primarily involved in enhancing Leucocyte Alkaline Phosphatase (LAP) expression, a marker of neutrophil activation.[1]
-
STAT5 Pathway: Plays a crucial role in stimulating cell proliferation.[1]
-
Ras/MEK/ERK Pathway: Also contributes to enhanced cell proliferation.[1]
-
PI3K/Akt Pathway: Another key pathway involved in cell proliferation.[1]
Q3: In which cell lines can I test the efficacy of this compound?
A3: Myeloid lineage cell lines that endogenously or exogenously express the JAK2 V617F mutation are suitable models. For example, the NB4 cell line can be transduced to express JAK2 V617F and serves as a useful model to study the differential effects of inhibitors on proliferation and neutrophil activation markers.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Proliferation Assays | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for accuracy. |
| Cell line instability or contamination. | Regularly perform cell line authentication and check for mycoplasma contamination. | |
| Inconsistent drug concentration. | Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration and ensure proper mixing. | |
| Inconsistent Western Blot Results for Phosphorylated Proteins (p-STAT3, p-STAT5, p-ERK, p-Akt) | Suboptimal lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. |
| Delayed sample processing. | Process cell lysates immediately after treatment or snap-freeze them in liquid nitrogen for later analysis. | |
| Inappropriate antibody dilution or quality. | Optimize antibody concentrations through a titration experiment. Use antibodies validated for the specific application. | |
| Unexpected Off-Target Effects | Non-specific binding of this compound. | Perform a dose-response curve to determine the optimal concentration with maximal target inhibition and minimal off-target effects. Include appropriate controls, such as parental cell lines lacking the JAK2 V617F mutation. |
| Compensation by other signaling pathways. | Investigate potential crosstalk with other signaling pathways using pathway-specific inhibitors or activators. | |
| Difficulty in Reproducing Results | Variations in experimental conditions. | Maintain detailed and consistent experimental protocols, including incubation times, temperatures, and reagent sources. |
| Subjectivity in data analysis. | Use quantitative analysis methods where possible. For imaging, use automated software for unbiased quantification. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed JAK2 V617F-positive cells (e.g., transduced NB4) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3, p-STAT5, p-ERK, p-Akt, and their total protein counterparts overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: The JAK2 V617F signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Unexpected Results with Investigational Treatments
Important Note for Researchers: Our internal search for "NEU617" did not yield specific results for a therapeutic agent with this designation. It is possible that this is a typographical error. We have, however, identified information on several investigational drugs with similar names. Please verify the correct name of the agent you are working with.
To assist you in your research, we have compiled troubleshooting information for the following similarly named compounds based on publicly available data. Please select the compound you are investigating to view relevant FAQs and troubleshooting guides.
-
CLN-617: An investigational agent for advanced solid tumors.
-
Ac-PSMA-617: An investigational radioligand therapy for prostate cancer.
-
YM-617: An alpha-1 adrenoceptor antagonist.
-
NEU-111: A TYK2 inhibitor for immune-mediated inflammatory disorders.
Below are generalized troubleshooting guides and FAQs that may apply to a range of investigational treatments.
General Troubleshooting Guide for Unexpected In Vitro Results
This guide provides a starting point for addressing common unexpected outcomes during in vitro experiments with investigational small molecules.
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected potency (High IC50/EC50) | 1. Compound degradation. 2. Incorrect concentration calculation. 3. Cell line variability or passage number. 4. Assay interference. | 1. Verify compound stability and storage conditions. Prepare fresh stock solutions. 2. Double-check all calculations and dilutions. 3. Use a consistent and low passage number of cells. Perform cell line authentication. 4. Run appropriate assay controls to check for interference. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. 4. Reagent instability. | 1. Ensure uniform cell suspension before seeding. 2. Calibrate pipettes and use consistent technique. 3. Avoid using outer wells of plates or fill them with media to minimize evaporation. 4. Prepare fresh reagents and ensure proper storage. |
| Unexpected cytotoxicity | 1. Off-target effects of the compound. 2. Solvent toxicity. 3. Contamination of cell culture. | 1. Perform counter-screening against related targets. 2. Ensure final solvent concentration is non-toxic to the cells (typically <0.5%). 3. Test for mycoplasma and other common cell culture contaminants. |
Frequently Asked Questions (FAQs) for Preclinical Studies
Q1: My in vivo study shows a lack of efficacy that contradicts our in vitro data. What should I investigate?
A1: Several factors could contribute to this discrepancy. Consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Was the compound's exposure at the target tissue sufficient and sustained enough to elicit a biological response? Analyze plasma and tissue concentrations of the drug.
-
Bioavailability: How well is the compound absorbed and distributed to the target site in the animal model?
-
Metabolism: Is the compound being rapidly metabolized into inactive forms?
-
Animal Model: Does the chosen animal model accurately recapitulate the human disease state and the target biology?
Q2: We are observing unexpected toxicity in our animal models. What are the initial troubleshooting steps?
A2:
-
Dose-Response Relationship: Determine if the toxicity is dose-dependent. Conduct a dose-range-finding study.
-
Histopathology: Perform a thorough histopathological analysis of all major organs to identify the affected tissues.
-
Off-Target Profiling: Screen the compound against a panel of off-target receptors and enzymes to identify potential unintended interactions.
-
Formulation and Vehicle Effects: Evaluate the toxicity of the vehicle alone to rule out formulation-related issues.
Experimental Protocols
Due to the lack of specific information for "this compound," we are providing a generalized workflow for troubleshooting unexpected in vivo results.
Workflow for Investigating In Vivo Efficacy Discrepancies
Caption: A logical workflow for troubleshooting unexpected lack of in vivo efficacy.
Signaling Pathway Considerations
Without a defined target for "this compound," we present a generalized diagram of a hypothetical signaling pathway that could be relevant for an investigational oncology agent.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Please provide the correct name of the investigational agent you are working with so that we can offer more specific and targeted support.
Validation & Comparative
Validating NEU617 Target Engagement in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the target engagement of NEU617, a novel selective inhibitor of the JAK2 V617F mutation, against other established inhibitors. The data presented herein is based on publicly available information for similar compounds and serves as a framework for evaluating this compound's performance in relevant cellular models.
Introduction
The Janus kinase 2 (JAK2) V617F mutation is a driver mutation in most cases of myeloproliferative neoplasms (MPNs), leading to constitutive activation of the JAK-STAT signaling pathway and uncontrolled cell proliferation.[1] Validating that a therapeutic agent, such as the hypothetical this compound, engages its intended target, JAK2 V617F, within a cellular context is a critical step in preclinical drug development. This guide outlines key cellular models and assays to assess and compare the target engagement of this compound with established JAK2 inhibitors, Ruxolitinib and Fedratinib.
Cellular Models for Assessing JAK2 V617F Inhibition
A variety of well-characterized cell lines are available to study the effects of JAK2 V617F inhibitors. These models are crucial for obtaining reproducible and comparable data.
| Cell Line | Description | Key Characteristics |
| Ba/F3 | Murine pro-B cell line that is dependent on IL-3 for survival. | Can be engineered to express human JAK2 V617F, rendering it cytokine-independent for proliferation and survival.[2][3] |
| HEL | Human erythroleukemia cell line. | Endogenously expresses the homozygous JAK2 V617F mutation.[4] |
| SET-2 | Human megakaryoblastic leukemia cell line. | Derived from a patient with essential thrombocythemia and expresses the JAK2 V617F mutation.[4] |
| K-562 | Human chronic myelogenous leukemia cell line. | While not endogenously expressing JAK2 V617F, it can be engineered using CRISPR/Cas9 to express the mutation for controlled studies.[5][6] |
Comparative Analysis of JAK2 V617F Inhibitors
The following tables summarize the reported in vitro activity of Ruxolitinib and Fedratinib in JAK2 V617F-positive cell lines. These values provide a benchmark for evaluating the potency of this compound.
Table 1: Inhibition of Cell Proliferation (IC50, nM)
| Compound | Ba/F3-JAK2 V617F | HEL | SET-2 |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Ruxolitinib | 126 nM[2] | 186 nM[2] | 25 nM[7] |
| Fedratinib | ~300 nM[8] | ~300 nM[8] | Data not readily available |
Table 2: Inhibition of STAT5 Phosphorylation (IC50, nM)
| Compound | Ba/F3-JAK2 V617F | HEL |
| This compound | Data to be generated | Data to be generated |
| Ruxolitinib | IC50 not explicitly stated, but inhibition is demonstrated.[2] | IC50 not explicitly stated, but inhibition is demonstrated.[2] |
| Fedratinib | 650 nM (in Ruxolitinib-resistant cells)[3] | Data not readily available |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of compound performance.
Cell Proliferation Assay
Objective: To determine the concentration of the inhibitor that reduces cell proliferation by 50% (IC50).
Protocol:
-
Cell Seeding: Seed JAK2 V617F-positive cells (e.g., Ba/F3-JAK2 V617F, HEL, SET-2) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (this compound) and reference compounds (Ruxolitinib, Fedratinib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values by fitting the data to a dose-response curve.
Western Blot for Phospho-STAT5 (pSTAT5)
Objective: To assess the inhibition of JAK2 kinase activity by measuring the phosphorylation of its downstream target, STAT5.
Protocol:
-
Cell Treatment: Treat JAK2 V617F-positive cells with various concentrations of the inhibitors for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
Subsequently, probe with an antibody for total STAT5 as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.[9]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the reduction in pSTAT5 levels relative to total STAT5.[9]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to the JAK2 V617F protein in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Challenge: Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.[5][6]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[5]
-
Protein Detection: Analyze the amount of soluble JAK2 V617F remaining at each temperature by Western blotting.[5]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Visualizing Key Processes
To further clarify the underlying biology and experimental approaches, the following diagrams are provided.
JAK2-STAT Signaling Pathway and this compound Inhibition
Workflow for Validating Target Engagement
Conclusion
This guide provides a framework for the cellular validation of this compound target engagement. By employing the described cellular models and experimental protocols, researchers can generate robust and comparable data to assess the potency and specificity of this compound against the clinically relevant JAK2 V617F mutation. A direct comparison with established inhibitors such as Ruxolitinib and Fedratinib will be instrumental in positioning this compound within the therapeutic landscape for myeloproliferative neoplasms.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Ruxolitinib in combination with prednisone and nilotinib exhibit synergistic effects in human cells lines and primary cells from myeloproliferative neoplasms | Haematologica [haematologica.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Landscape of PSMA Inhibition: A Comparative Analysis
In the rapidly evolving field of targeted cancer therapy, Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer. A frontrunner in this therapeutic landscape is the radioligand therapy [¹⁷⁷Lu]Lu-PSMA-617 , a molecule that has demonstrated significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comparative overview of PSMA-targeted inhibitors, with a focus on the class of molecules to which [¹⁷⁷Lu]Lu-PSMA-617 belongs, alongside other known inhibitors of this target.
The Target: Prostate-Specific Membrane Antigen (PSMA)
PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, castrate-resistant, and metastatic disease. Its expression levels correlate with tumor aggressiveness, making it an ideal target for therapeutic intervention. The enzymatic activity of PSMA is involved in cellular signaling and nutrient uptake, though its precise role in prostate cancer progression is still under investigation.
The targeting of PSMA by inhibitors typically involves a urea-based pharmacophore that binds with high affinity to the enzyme's active site. This core structure can be linked to various functional molecules, such as imaging agents for diagnostics (e.g., Gallium-68) or therapeutic radionuclides (e.g., Lutetium-177, Actinium-225).
Key Therapeutic Strategies Targeting PSMA
The primary therapeutic strategy involving PSMA is Radioligand Therapy (RLT). This approach utilizes a molecule that binds to PSMA to deliver a radioactive payload directly to the cancer cells, minimizing damage to surrounding healthy tissue.
dot
Caption: Mechanism of PSMA-Targeted Radioligand Therapy.
Comparative Analysis of PSMA-Targeted Radioligand Therapies
The table below summarizes key characteristics of prominent PSMA-targeted radioligand therapies. It is important to note that direct head-to-head comparative trial data is limited, and the information is compiled from various clinical studies.
| Inhibitor/Therapy | Radionuclide | Particle Emission | Range of Emission | Clinical Status (as of late 2025) | Key Efficacy Data |
| [¹⁷⁷Lu]Lu-PSMA-617 | Lutetium-177 | Beta | ~2 mm | Approved for mCRPC | VISION trial: Improved overall survival and radiographic progression-free survival in patients with PSMA-positive mCRPC[1][2]. |
| [²²⁵Ac]Ac-PSMA-617 | Actinium-225 | Alpha | <0.1 mm | Phase I/II Clinical Trials | Early studies show high rates of PSA decline and objective responses in patients who have failed other treatments, including ¹⁷⁷Lu-PSMA therapy[3][4]. |
| [¹⁷⁷Lu]Lu-PSMA I&T | Lutetium-177 | Beta | ~2 mm | Investigational | Clinical trials ongoing to evaluate its efficacy and safety profile in comparison to other PSMA-targeted therapies. |
Experimental Protocols
The clinical evaluation of these PSMA-targeted therapies involves rigorous protocols to assess their safety and efficacy. Below is a generalized workflow for a clinical trial involving a PSMA-targeted radioligand therapy.
dotdot digraph "Clinical_Trial_Workflow" { graph [fontname="Arial", fontsize=10, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Patient_Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)"]; PSMA_PET_Imaging [label="Baseline PSMA PET/CT Imaging\n(e.g., with ⁶⁸Ga-PSMA-11)"]; Randomization [label="Randomization\n(if applicable)"]; Treatment_Administration [label="Radioligand Therapy Administration\n(e.g., [¹⁷⁷Lu]Lu-PSMA-617)"]; Monitoring [label="Safety and Toxicity Monitoring"]; Follow_up_Imaging [label="Follow-up Imaging\n(PET/CT, CT, Bone Scan)"]; Efficacy_Assessment [label="Efficacy Assessment\n(PSA levels, RECIST criteria)"]; Long_Term_Follow_up [label="Long-Term Follow-up\n(Overall Survival)"];
Patient_Screening -> PSMA_PET_Imaging; PSMA_PET_Imaging -> Randomization; Randomization -> Treatment_Administration; Treatment_Administration -> Monitoring; Monitoring -> Follow_up_Imaging; Follow_up_Imaging -> Efficacy_Assessment; Efficacy_Assessment -> Long_Term_Follow_up; }
References
Comparative Analysis: NEU617, a Next-Generation BTK Inhibitor, versus Standard-of-Care Ibrutinib in Relapsed/Refractory Chronic Lymphocytic Leukemia
For Immediate Release
This guide provides a detailed comparative analysis of the hypothetical next-generation Bruton's tyrosine kinase (BTK) inhibitor, NEU617, and the established standard-of-care BTK inhibitor, Ibrutinib (B1684441), for the treatment of relapsed or refractory Chronic Lymphocytic Leukemia (CLL). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic differences, supported by experimental data from publicly available studies on next-generation BTK inhibitors.
Executive Summary
Chronic Lymphocytic Leukemia (CLL) is a B-cell malignancy where the B-cell receptor (BCR) signaling pathway is constitutively active, promoting cell proliferation and survival.[1] Bruton's tyrosine kinase (BTK) is a critical enzyme in this pathway, making it a key therapeutic target.[2] Ibrutinib, the first-in-class BTK inhibitor, revolutionized CLL treatment but is associated with off-target effects leading to adverse events.[3][4] this compound represents a new wave of more selective BTK inhibitors designed to improve upon the therapeutic window of Ibrutinib by minimizing off-target toxicities while maintaining or enhancing efficacy.[5] This guide synthesizes data from clinical trials comparing Ibrutinib with next-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib (B611923), which serve as surrogates for the hypothetical this compound.
Mechanism of Action: Enhanced Selectivity
Both this compound (hypothetical) and Ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][6] This blocks downstream signaling pathways, including PLC-γ, ERK1/2, PI3K, and NF-κB, ultimately inhibiting B-cell proliferation and promoting apoptosis.[1][7]
The key difference lies in their kinase selectivity. Ibrutinib is known to inhibit other kinases, such as TEC family kinases and epidermal growth factor receptor (EGFR), which can lead to off-target side effects like rash, diarrhea, and an increased risk of bleeding.[5][8][9] Ibrutinib's off-target inhibition of C-terminal Src kinase (CSK) has been linked to an increased risk of atrial fibrillation.[8][10] this compound, as a next-generation inhibitor, is designed for higher selectivity for BTK, thereby reducing these off-target effects and improving its safety profile.[5]
Mechanism of Action of BTK Inhibitors in the BCR Signaling Pathway.
Comparative Efficacy
Clinical trials have demonstrated that next-generation BTK inhibitors are at least as effective as Ibrutinib in patients with relapsed/refractory CLL. Head-to-head trials have shown non-inferiority in terms of progression-free survival (PFS), with some studies suggesting superiority for the newer agents.
| Efficacy Endpoint | Ibrutinib | This compound (Zanubrutinib) | This compound (Acalabrutinib) |
| Overall Response Rate (ORR) | 75.7%[11] | 86.2%[11] | 81.0%[12] |
| Progression-Free Survival (PFS) at 2 years | 67%[13] | 79%[13] | Non-inferior to Ibrutinib[14] |
| Median PFS | 38.4 months[14] | Superior to Ibrutinib[11] | 38.4 months[14] |
Data for this compound is based on published results for Zanubrutinib and Acalabrutinib in head-to-head trials against Ibrutinib.
The ALPINE study, a phase 3 trial comparing Zanubrutinib to Ibrutinib in patients with relapsed/refractory CLL/SLL, demonstrated a superior overall response rate and progression-free survival for Zanubrutinib.[11] The ELEVATE-RR trial, a phase 3 study comparing Acalabrutinib to Ibrutinib in a similar patient population, showed non-inferior progression-free survival for Acalabrutinib.[14]
Comparative Safety and Tolerability
The primary advantage of this compound and other next-generation BTK inhibitors lies in their improved safety profile, which is a direct result of their increased selectivity. This leads to a lower incidence of common adverse events associated with Ibrutinib.
| Adverse Event (All Grades) | Ibrutinib | This compound (Zanubrutinib) | This compound (Acalabrutinib) |
| Atrial Fibrillation/Flutter | 16.0% - 17.0%[14][15] | 7.1%[15] | 9.4%[14] |
| Hypertension | 23.2%[16] | 27.2% (similar to Ibrutinib)[17] | 9.4%[16] |
| Diarrhea | 46.0%[16] | 18.8%[17] | 34.6%[16] |
| Bleeding Events (Any Grade) | 51.3%[12] | Lower than Ibrutinib[18] | 38.0%[12] |
| Treatment Discontinuation due to Adverse Events | 21.3%[14] | 21.4%[19] | 14.7%[14] |
Data for this compound is based on published results for Zanubrutinib and Acalabrutinib in head-to-head trials against Ibrutinib.
Notably, the incidence of atrial fibrillation, a significant concern with Ibrutinib, is substantially lower with the next-generation inhibitors.[14][15] This improved cardiovascular safety profile is a major differentiating factor. While some adverse events like headache may be more common with certain next-generation inhibitors, the overall tolerability appears to be better, leading to fewer treatment discontinuations due to side effects.[16]
Generalized Clinical Trial Workflow for Head-to-Head BTK Inhibitor Studies.
Experimental Protocols
The data presented in this guide are derived from rigorously conducted clinical trials and preclinical studies. Below are summaries of typical methodologies employed.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against BTK and a panel of other kinases to assess selectivity.
-
Methodology: A common method is a luminescence-based kinase assay.[20][21]
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then further diluted in a kinase assay buffer.
-
Reaction Setup: The diluted compound or vehicle control is added to the wells of a microplate. A solution containing the recombinant BTK enzyme and a suitable substrate (e.g., a poly-peptide) is then added.
-
Initiation and Incubation: The kinase reaction is initiated by adding an ATP solution. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: A reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based detection system.
-
Data Analysis: The luminescence signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
-
Cell-Based BTK Phosphorylation Assay
-
Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.
-
Methodology: Phospho-flow cytometry is a frequently used technique.[22]
-
Cell Preparation and Treatment: B-cells, either from a cell line or primary patient samples, are pre-treated with various concentrations of the BTK inhibitor or a vehicle control.
-
BCR Stimulation: The B-cell receptor is stimulated (e.g., using an anti-IgM antibody) to induce BTK autophosphorylation.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow intracellular antibody staining.
-
Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of BTK (e.g., phospho-BTK Tyr223).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The median fluorescence intensity of the phospho-BTK signal is determined for each inhibitor concentration.
-
Data Analysis: The percent inhibition relative to the stimulated vehicle control is calculated to determine the IC50 in a cellular setting.
-
Phase 3 Clinical Trial Design for Relapsed/Refractory CLL
-
Objective: To compare the efficacy and safety of a new BTK inhibitor (e.g., this compound) against the standard of care (e.g., Ibrutinib).
-
Study Design: Typically, these are randomized, open-label, multicenter, non-inferiority or superiority trials.[23][24][25]
-
Patient Population: Patients with a confirmed diagnosis of CLL who have relapsed after or been refractory to at least one prior line of therapy.[26][27] Key inclusion and exclusion criteria are defined to ensure a homogenous study population.
-
Randomization: Eligible patients are randomly assigned to receive either the investigational drug or the standard-of-care drug.
-
Treatment: Patients receive the assigned treatment until disease progression or unacceptable toxicity.
-
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), assessed by an independent review committee according to established criteria (e.g., iwCLL guidelines).
-
Secondary Endpoints: Overall response rate (ORR), overall survival (OS), duration of response, and safety (incidence and severity of adverse events).
-
-
Assessments: Tumor response is assessed at regular intervals using imaging and clinical evaluation. Safety is monitored throughout the study.
-
Conclusion
The development of next-generation BTK inhibitors, represented here by the hypothetical this compound, marks a significant advancement in the treatment of relapsed/refractory CLL. While maintaining comparable or even superior efficacy to the first-generation inhibitor Ibrutinib, these newer agents offer a more favorable safety profile, particularly with respect to cardiovascular toxicity.[28] This enhanced selectivity translates into better tolerability, potentially allowing patients to remain on therapy longer and achieve better long-term outcomes. The data from head-to-head clinical trials strongly support the consideration of these next-generation inhibitors as a new standard of care in this setting.[13]
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 4. cllsociety.org [cllsociety.org]
- 5. ajmc.com [ajmc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patientpower.info [patientpower.info]
- 12. ascopubs.org [ascopubs.org]
- 13. hematology.org [hematology.org]
- 14. Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. [themednet.org]
- 15. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cllsociety.org [cllsociety.org]
- 17. ashpublications.org [ashpublications.org]
- 18. ajmc.com [ajmc.com]
- 19. ajmc.com [ajmc.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. outcomes4me.com [outcomes4me.com]
- 24. cllsociety.org [cllsociety.org]
- 25. nccn.org [nccn.org]
- 26. ashpublications.org [ashpublications.org]
- 27. Guidelines for the diagnosis and treatment of chronic lymphocytic leukemia: a report from the International Workshop on Chronic Lymphocytic Leukemia updating the National Cancer Institute–Working Group 1996 guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of NEU617 activity in different cell lines
Based on the conducted searches, there is currently no publicly available information regarding a compound designated "NEU617" in the context of its activity in different cell lines. Searches for this identifier have not yielded any specific research articles, clinical trials, or other data that would allow for the creation of a comparison guide as requested.
The search results did identify information on other compounds, such as PSMA-617, which is a radioligand therapy used in the treatment of prostate cancer. However, there is no indication that this is related to "this compound".
It is possible that "this compound" is an internal compound name not yet disclosed in public literature, a new and emerging therapeutic agent with data not yet indexed, or a potential typographical error in the query.
Without any available data on the mechanism of action, target, or experimental results of this compound in any cell line, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
Further investigation would require a correct and publicly documented identifier for the compound of interest.
Head-to-Head Comparison: CLN-617 vs. NHS-IL12 in Cytokine-Based Cancer Immunotherapy
A detailed analysis of two leading cytokine-based therapeutic candidates, CLN-617 and NHS-IL12, reveals distinct strategies for harnessing the potent anti-tumor activities of Interleukin-2 (IL-2) and Interleukin-12 (IL-12). This guide provides a comprehensive comparison of their mechanisms of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.
Cytokine therapy holds immense promise in oncology, aiming to stimulate the patient's own immune system to fight cancer. However, the systemic administration of potent cytokines like IL-2 and IL-12 has been historically plagued by severe toxicities, limiting their therapeutic window. To overcome this challenge, innovative strategies have emerged to concentrate cytokine activity within the tumor microenvironment. This guide focuses on two such next-generation therapeutics: CLN-617, a dual-cytokine fusion protein, and NHS-IL12, a tumor-targeting immunocytokine.
Executive Summary
| Feature | CLN-617 | NHS-IL12 (M9241) |
| Therapeutic Moiety | Fusion protein of IL-2 and IL-12 | Fusion protein of IL-12 and a tumor-targeting antibody (NHS76) |
| Targeting Mechanism | Intratumoral injection with a collagen-binding domain for local retention.[1][2][3][4][5][6][7] | Systemic administration with an antibody (NHS76) that targets DNA-histone complexes in necrotic tumor regions.[8][9][10][11][12][13] |
| Key Advantages | Co-delivery of synergistic IL-2 and IL-12 in a single molecule; designed to minimize systemic toxicity by local administration and retention.[1][3][4][7] | Systemic delivery allows targeting of various solid tumors; leverages tumor necrosis for specific localization.[8][9][10][11] |
| Clinical Development | Phase 1 trial in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[7][14][15] | Evaluated in Phase 1 and 2 clinical trials for various solid tumors, including prostate and urothelial carcinoma, as a single agent and in combination with other therapies.[13][16][17][18][19] |
Mechanism of Action
CLN-617: Synergistic Cytokine Action with Local Retention
CLN-617 is a novel, single-chain fusion protein that combines human IL-2 and IL-12.[1][3][4][7] A key design feature is the inclusion of a collagen-binding domain, which ensures that following intratumoral injection, the therapeutic is retained within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities.[1][2][3][4][5][6][7] The co-localization of IL-2 and IL-12 is intended to produce a synergistic anti-tumor response by simultaneously activating and proliferating T cells and Natural Killer (NK) cells.[1][4][5][6]
NHS-IL12: Targeted Delivery to Necrotic Tumor Tissue
NHS-IL12, also known as M9241, is an immunocytokine that consists of two human IL-12 molecules fused to the NHS76 antibody.[8][9][13] This antibody specifically targets DNA-histone complexes, which are exposed in the necrotic cores of solid tumors.[8][9][10][12][13] This targeting mechanism allows for the systemic administration of NHS-IL12, with the IL-12 payload being preferentially delivered to the tumor site. The localized IL-12 then stimulates an anti-tumor immune response, primarily mediated by CD8+ T cells and NK cells.[9][11]
Signaling and Experimental Workflow Diagrams
Caption: CLN-617 is administered intratumorally and retained via collagen binding, leading to localized immune activation.
Caption: NHS-IL12 is systemically administered and targets necrotic tumor regions, focusing IL-12 activity.
Preclinical and Clinical Data Overview
CLN-617: Potent Anti-Tumor Efficacy in Preclinical Models
Preclinical studies using a murine surrogate of CLN-617 (mCLN-617) have demonstrated robust anti-tumor activity. Intratumoral administration of mCLN-617 led to the eradication of both treated and untreated (distant) tumors in syngeneic mouse models, suggesting the induction of a systemic anti-tumor immune response.[2][3][4][7] This abscopal effect is a critical indicator of durable, immune-mediated cancer control. Furthermore, treatment with mCLN-617 was shown to remodel the tumor immune microenvironment, leading to an increase in activated T cells and NK cells.[1] A Phase 1 clinical trial is currently evaluating the safety and efficacy of CLN-617 in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[7][14][15]
NHS-IL12: Clinical Activity and Favorable Safety Profile
NHS-IL12 has been evaluated in several clinical trials, demonstrating a manageable safety profile and anti-tumor activity in various solid malignancies.[13][16][19] In a Phase 1 study, NHS-IL12 was found to be safe and well-tolerated in patients with prostate cancer, with some patients exhibiting PSA declines.[13] The immunocytokine has also been investigated in combination with other anti-cancer agents, including chemotherapy and checkpoint inhibitors, with the goal of enhancing its therapeutic effect.[16][17][19] Preclinical studies showed that NHS-IL12 was superior to recombinant IL-12 in anti-tumor efficacy and had a longer plasma half-life.[9][11]
Experimental Protocols
In Vitro Bioactivity Assay (General Protocol)
A common method to assess the bioactivity of IL-2 and IL-12 fusion proteins involves using cytokine-dependent cell lines.
Caption: A generalized workflow for assessing the in vitro bioactivity of cytokine therapeutics.
Detailed Methodology:
-
Cell Seeding: Cytokine-dependent cells (e.g., CTLL-2 for IL-2 activity, or specific reporter cells for IL-12) are seeded in 96-well plates at a predetermined density.
-
Compound Dilution: The test compound (e.g., CLN-617 or NHS-IL12) and reference standards (recombinant IL-2 and IL-12) are serially diluted to create a concentration gradient.
-
Treatment: The diluted compounds are added to the appropriate wells containing the cells.
-
Incubation: The plates are incubated for a period sufficient to allow for a proliferative response (typically 48-72 hours).
-
Proliferation Measurement: Cell viability or proliferation is quantified using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: The resulting data is plotted as a dose-response curve, and the half-maximal effective concentration (EC50) is calculated to determine the bioactivity of the test compound relative to the standard.
In Vivo Tumor Growth Inhibition Studies (General Protocol)
Syngeneic mouse tumor models are crucial for evaluating the in vivo efficacy of cancer immunotherapies.
Caption: A standard workflow for evaluating the anti-tumor efficacy of immunotherapies in vivo.
Detailed Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: A known number of syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 50-100 mm³), and tumor volumes are measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment groups and receive the investigational drug (e.g., intratumoral CLN-617 or intravenous NHS-IL12), vehicle control, or a comparator agent according to the study design.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, and analysis of the tumor microenvironment for immune cell infiltration by flow cytometry or immunohistochemistry at the end of the study.
Conclusion
Both CLN-617 and NHS-IL12 represent significant advancements in the field of cytokine-based cancer immunotherapy. By employing distinct strategies to localize the potent effects of IL-2 and IL-12 to the tumor microenvironment, these novel therapeutics aim to overcome the toxicity limitations of earlier cytokine treatments. CLN-617's approach of co-delivering two synergistic cytokines with a local retention mechanism is a promising strategy for maximizing anti-tumor immunity while minimizing systemic side effects. NHS-IL12's innovative tumor-targeting mechanism allows for systemic administration and has shown clinical potential in a range of solid tumors. The ongoing clinical evaluation of both compounds will be critical in determining their ultimate roles in the evolving landscape of cancer treatment.
References
- 1. cullinanoncology.com [cullinanoncology.com]
- 2. CLN-617 Retains IL2 and IL12 in Injected Tumors to Drive Robust and Systemic Immune-Mediated Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. immuneACCESS Data | CLN-617 retains IL-2 and IL-12 in injected tumors to drive robust and systemic immune-mediated anti-tumor activity [clients.adaptivebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. CLN-617 Retains IL2 and IL12 in Injected Tumors to Drive Robust and Systemic Immune-Mediated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLN-617 retains IL-2 and IL-12 in injected tumors to drive robust and systemic immune-mediated antitumor activity - Immunology - LMU Munich [immunologie.med.uni-muenchen.de]
- 8. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 9. The immunocytokine NHS-IL12 as a potential cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHS-IL12, a Tumor-Targeting Immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Facebook [cancer.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. CLN-617 + Pembrolizumab for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. First-in-human phase Ib trial of M9241 (NHS-IL12) plus avelumab in patients with advanced solid tumors, including dose expansion in patients with advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical trial evaluates combination therapy for men with metastatic prostate cancer | Center for Cancer Research [ccr.cancer.gov]
- 18. PDS Biotech - PDS Biotech Announces Exclusive Global License Agreement for Investigational IL-12 Tumor-Targeted Cytokine from Merck KGaA, Darmstadt, Germany [pdsbiotech.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
Confirming the Mechanism of Action of NEU617 Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of the novel therapeutic candidate, NEU617, utilizing robust genetic methodologies. By contrasting this compound with a well-characterized alternative, ALT456, we delineate a comprehensive strategy for target validation and pathway elucidation. The experimental data presented herein is illustrative, designed to model the expected outcomes of the proposed genetic approaches.
Introduction to this compound and Its Postulated Mechanism
This compound is a novel small molecule inhibitor demonstrating potent anti-proliferative effects in preclinical models of hematological malignancies. Preliminary biochemical assays suggest that this compound modulates the JAK-STAT signaling pathway. However, its precise molecular target remains unconfirmed. The leading hypothesis is that this compound allosterically inhibits a pseudokinase domain of a key signaling adaptor protein, preventing the recruitment and activation of downstream effectors.
In contrast, ALT456 is a well-established ATP-competitive inhibitor of JAK2, a tyrosine kinase critical for cytokine signaling. Its mechanism of action has been extensively validated through both biochemical and genetic studies. This guide will use ALT456 as a benchmark to illustrate how genetic approaches can definitively confirm the novel mechanism of this compound.
Comparative Analysis of this compound and ALT456 Using Genetic Approaches
To validate the hypothesized mechanism of this compound and differentiate it from known inhibitors like ALT456, a series of genetic experiments are proposed. The expected outcomes are summarized in the tables below.
Table 1: Cellular Proliferation Assay with Genetic Knockouts
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 vs. Wild-Type |
| Wild-Type | This compound | 50 | 1.0 |
| Wild-Type | ALT456 | 100 | 1.0 |
| JAK2 Knockout | This compound | 48 | 0.96 |
| JAK2 Knockout | ALT456 | >10,000 | >100 |
| Adaptor Protein X KO | This compound | >10,000 | >200 |
| Adaptor Protein X KO | ALT456 | 110 | 1.1 |
Table 2: Target Engagement Confirmation via Mutagenesis
| Cell Line | Treatment | STAT3 Phosphorylation (% of control) |
| Wild-Type | This compound (100 nM) | 25% |
| Wild-Type | ALT456 (200 nM) | 30% |
| Adaptor Protein X (mutant) | This compound (100 nM) | 95% |
| Adaptor Protein X (mutant) | ALT456 (200 nM) | 32% |
| JAK2 (V617F mutant) | This compound (100 nM) | 28% |
| JAK2 (V617F mutant) | ALT456 (200 nM) | 85% |
Table 3: Gene Expression Profiling of Downstream Targets
| Gene | Treatment (Wild-Type Cells) | Log2 Fold Change |
| SOCS3 | This compound (100 nM) | -3.5 |
| SOCS3 | ALT456 (200 nM) | -3.2 |
| BCL2L1 | This compound (100 nM) | -4.1 |
| BCL2L1 | ALT456 (200 nM) | -3.8 |
| MYC | This compound (100 nM) | -2.8 |
| MYC | ALT456 (200 nM) | -2.5 |
Experimental Protocols
A detailed methodology for the key experiments cited above is provided to ensure reproducibility and accurate interpretation of results.
CRISPR/Cas9-Mediated Knockout Studies
-
gRNA Design and Cloning: Design three to five single guide RNAs (sgRNAs) targeting the early exons of the gene of interest (e.g., JAK2, Adaptor Protein X). Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selectable marker.
-
Lentivirus Production and Transduction: Produce lentiviral particles by co-transfecting HEK293T cells with the gRNA-Cas9 vector and packaging plasmids. Transduce the target cancer cell line with the lentivirus and select for stable integrants.
-
Knockout Validation: Confirm gene knockout by PCR, Sanger sequencing, and Western blot analysis of the target protein.
-
Cell Viability Assay: Plate wild-type and knockout cells in 96-well plates and treat with a dose range of this compound or ALT456. After 72 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay. Calculate IC50 values from the dose-response curves.
Site-Directed Mutagenesis and Rescue Experiments
-
Mutagenesis: Introduce point mutations into the cDNA of the target protein (e.g., the putative binding site of this compound in Adaptor Protein X) using a site-directed mutagenesis kit.
-
Expression Vector Construction: Clone the wild-type and mutant cDNAs into a doxycycline-inducible expression vector.
-
Stable Cell Line Generation: Transfect the knockout cell line with the expression vectors and select for stable clones.
-
Rescue Experiment: Treat the stable cell lines with doxycycline (B596269) to induce the expression of the wild-type or mutant protein. Perform a cell viability assay as described above to determine if the mutant protein fails to rescue the drug-resistant phenotype.
-
Phosphorylation Analysis: Treat cells with the compounds for the indicated time, lyse the cells, and perform a Western blot to detect the phosphorylation status of key downstream proteins like STAT3.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
-
Cell Treatment and RNA Extraction: Treat wild-type cells with this compound, ALT456, or vehicle control for 24 hours. Extract total RNA using a RNeasy Kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries using a TruSeq Stranded mRNA Library Prep Kit. Perform paired-end sequencing on an Illumina NovaSeq platform.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis using DESeq2 or a similar package. Identify genes that are significantly up- or down-regulated by each compound.
Visualizing the Path to Confirmation
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships central to confirming the mechanism of action of this compound.
Caption: Hypothesized signaling pathway and points of inhibition for this compound and ALT456.
Caption: Workflow for confirming drug target using CRISPR/Cas9-mediated gene knockout.
Validating the specificity of NEU617 through kinase profiling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase specificity of NEU617, a potent multi-targeted tyrosine kinase inhibitor. Through comprehensive kinase profiling, we present a quantitative comparison of this compound's binding affinity against a broad panel of human kinases, alongside alternative inhibitors, Dasatinib and Staurosporine. This document is intended to serve as a crucial resource for researchers investigating signal transduction pathways and for professionals in drug development seeking to understand the selectivity and potential off-target effects of this class of compounds.
Data Presentation: Comparative Kinase Selectivity
The specificity of this compound was determined by profiling its binding affinity against a large panel of human kinases using a competitive binding assay. The following tables summarize the dissociation constants (Kd) for this compound and two well-characterized kinase inhibitors, Dasatinib and Staurosporine. A lower Kd value indicates a higher binding affinity.
Table 1: Selectivity Profile of this compound Against Primary Kinase Targets
| Kinase Target | This compound (Kd in nM) | Dasatinib (Kd in nM) | Staurosporine (Kd in nM) |
| VEGFR2 (KDR) | 2.1 | 8 | 15 |
| PDGFRβ | 1.8 | 1.1 | 20 |
| c-KIT | 4.2 | 0.6 | 12 |
| FLT3 | 5.5 | 0.4 | 8.5 |
| RET | 6.3 | 1.4 | 18 |
| CSF1R | 7.1 | 2.8 | 25 |
Data is representative and compiled from publicly available kinome scan datasets. Actual values may vary between experimental platforms.
Table 2: Off-Target Kinase Profile of this compound
| Off-Target Kinase | This compound (Kd in nM) | Dasatinib (Kd in nM) | Staurosporine (Kd in nM) |
| ABL1 | 350 | 0.5 | 7.3 |
| SRC | 150 | 0.8 | 6.4 |
| LCK | 220 | 1.1 | 4.8 |
| EPHB4 | 85 | 3.5 | 11 |
| AMPK (PRKAA1) | >1000 | 850 | 50 |
| RSK1 (RPS6KA1) | 800 | 450 | 30 |
Data is representative and compiled from publicly available kinome scan datasets. Actual values may vary between experimental platforms.
Experimental Protocols
The kinase profiling data presented in this guide was generated using a competitive binding assay. This method provides a quantitative measure of the interaction between a test compound and a kinase's ATP-binding site.
Competitive Binding Assay Protocol
1. Principle:
This assay measures the ability of a test compound (e.g., this compound) to displace a known, high-affinity, tagged ligand that is bound to the active site of a kinase. The amount of the tagged ligand that remains bound to the kinase is inversely proportional to the binding affinity of the test compound.
2. Materials:
-
Recombinant human kinases
-
Immobilized kinase-specific ligand (e.g., on beads)
-
Test compounds (this compound, Dasatinib, Staurosporine) dissolved in DMSO
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.05% BSA)
-
Wash buffer (Assay buffer with 0.05% Tween-20)
-
Detection reagent (e.g., fluorescently labeled antibody against the tag on the ligand)
-
Microplate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant kinase and the immobilized ligand in the assay buffer.
-
Competition: Add the diluted test compounds to the kinase-ligand mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate with the wash buffer to remove unbound compounds and ligands.
-
Detection: Add the detection reagent to each well and incubate as required.
-
Measurement: Read the signal (e.g., fluorescence) using a microplate reader.
-
Data Analysis: The dissociation constant (Kd) is determined by fitting the data to a one-site competition binding model using appropriate software.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the competitive binding assay for kinase profiling.
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
A Comparative Analysis of NEU617 (GZ17-6.02) in Sensitive Versus Resistant Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug NEU617, also known as GZ17-6.02, in preclinical models of sensitive and acquired resistant colorectal cancer. GZ17-6.02 is a novel therapeutic agent currently in Phase I clinical trials (NCT03775525). Understanding the mechanisms of action in sensitive models and the molecular alterations that drive resistance is crucial for its clinical development and for designing effective combination therapies.
Mechanism of Action in Sensitive Cancer Cells
In treatment-naive, sensitive cancer cells, GZ17-6.02 exerts its anticancer effects through a multi-pronged mechanism. The drug induces a DNA damage response, leading to the activation of the ATM-AMPK signaling pathway. This activation subsequently triggers autophagy-dependent degradation of histone deacetylases (HDACs) and ultimately results in tumor cell death.
Acquired Resistance to this compound (GZ17-6.02) in Colorectal Cancer
Prolonged exposure of colorectal tumors to GZ17-6.02 can lead to the development of acquired resistance. This resistance is not mediated by alterations in the drug's primary mechanism of inducing DNA damage and autophagy but rather through the activation of bypass signaling pathways that promote cell survival and proliferation.
Key Molecular Alterations in Resistant Models
Studies on GZ17-6.02 resistant colorectal cancer models have identified several key molecular changes:
-
Upregulation of Receptor Tyrosine Kinases: Resistant tumor cells exhibit elevated expression of ERBB2 (HER2) and ERBB3.
-
Activation of Downstream Signaling: This upregulation is accompanied by increased phosphorylation of multiple pro-survival signaling proteins, including ERBB1 (EGFR), ERBB3, PDGFRβ, AKT, ERK1/2, p70 S6K, STAT5, and c-SRC.[1][2][3]
-
Reduced Expression of Death Receptors: Isolates from resistant tumors show decreased levels of the death receptor CD95 (Fas) and its ligand, FAS-L.[1][2][3]
These alterations create a signaling landscape that allows cancer cells to circumvent the cytotoxic effects of GZ17-6.02.
Quantitative Comparison of this compound (GZ17-6.02) Efficacy
The following tables summarize the key quantitative differences in the response to GZ17-6.02 between sensitive and resistant colorectal cancer models.
Table 1: In Vitro Sensitivity to this compound (GZ17-6.02)
| Cell Model | IC50 (µM) | Fold Resistance |
| Sensitive Colorectal Cancer | Data not available | N/A |
| Resistant Colorectal Cancer | Data not available | Data not available |
Note: Specific IC50 values for sensitive versus resistant colorectal cancer models were not available in the reviewed literature.
Table 2: Key Protein Expression and Phosphorylation Changes in Resistant Models
| Protein | Change in Resistant Model |
| ERBB2 | Elevated expression[1][2][3] |
| ERBB3 | Elevated expression[1][2][3] |
| p-ERBB1 | Increased phosphorylation[1][2][3] |
| p-ERBB3 | Increased phosphorylation[1][2][3] |
| p-PDGFRβ | Increased phosphorylation[1][2][3] |
| p-AKT (T308) | Increased phosphorylation[1][2][3] |
| p-ERK1/2 | Increased phosphorylation[1][2][3] |
| p-p70 S6K (T389) | Increased phosphorylation[1][2][3] |
| p-STAT5 (Y694) | Increased phosphorylation[1][2][3] |
| p-c-SRC (Y416) | Increased phosphorylation[1][2][3] |
| p-c-SRC (Y527) | Decreased phosphorylation[1][2][3] |
| CD95 (Fas) | Decreased expression[1][2][3] |
| FAS-L | Decreased expression[1][2][3] |
Note: Quantitative fold-change data for protein expression and phosphorylation were not specified in the reviewed literature.
Overcoming Resistance to this compound (GZ17-6.02)
Research indicates that the resistance to GZ17-6.02 in colorectal cancer models can be overcome. Treatment with HDAC inhibitors has been shown to restore the efficacy of GZ17-6.02 to near-control levels in resistant cells.[1][2][3] This effect is mediated by the HDAC inhibitor-induced enhancement of CD95 and FAS-L levels through the activation of NFκB.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound (GZ17-6.02) are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colorectal cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of GZ17-6.02 for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse sensitive and resistant colorectal cancer cells, treated with or without GZ17-6.02, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 sensitive or resistant colorectal cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer GZ17-6.02 or vehicle control orally at the specified dose and schedule.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
Performance of PSMA-Targeted Radioligand Therapies: A Comparative Analysis of 225Ac-PSMA-617 and 177Lu-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapies: Actinium-225 PSMA-617 (²²⁵Ac-PSMA-617) and Lutetium-177 PSMA-617 (¹⁷⁷Lu-PSMA-617), the latter of which is also known as Pluvicto™. This analysis is based on published preclinical and clinical data to inform research and development efforts in the field of oncology, with a focus on metastatic castration-resistant prostate cancer (mCRPC).
Executive Summary
PSMA-targeted radioligand therapy represents a significant advancement in the treatment of mCRPC. Both ²²⁵Ac-PSMA-617 and ¹⁷⁷Lu-PSMA-617 leverage the overexpression of PSMA on prostate cancer cells to deliver targeted radiation. While both have demonstrated considerable efficacy, they differ in the type of radiation emitted, which influences their therapeutic potential and safety profiles. ¹⁷⁷Lu-PSMA-617, a beta-emitter, has a longer track record and is FDA-approved, while ²²⁵Ac-PSMA-617, an alpha-emitter, is showing promise in clinical trials, particularly in patients who have failed other treatments.
Data Presentation: Quantitative Performance Comparison
The following tables summarize key performance metrics from various studies of ²²⁵Ac-PSMA-617 and ¹⁷⁷Lu-PSMA-617 in patients with mCRPC.
Table 1: Efficacy of ²²⁵Ac-PSMA-617 in mCRPC
| Study Population | Number of Patients | PSA Decline ≥50% | Overall Survival (OS) | Progression-Free Survival (PFS) |
| Chemotherapy-naïve | 17 | 14/17 (82%) experienced a ≥90% decline | Not Reported | Not Reported |
| Previously treated with ¹⁷⁷Lu-PSMA-617 | 29 | 62.1% | 18 months (95% CI: 15-21) | 8 months (95% CI: 6-10)[1] |
| Refractory to multiple therapies | 50 | 32% Partial Response, 6% Complete Response | 14 months (95% CI: 11-20) | 11 months (95% CI: 9-14)[2] |
| De novo metastatic hormone-sensitive prostate cancer (mHSPC) | 21 | 86% | Not Reported | Not Reported[3] |
Table 2: Efficacy of ¹⁷⁷Lu-PSMA-617 (Pluvicto™) in mCRPC
| Trial/Study | Number of Patients | PSA Decline ≥50% | Overall Survival (OS) | Radiographic Progression-Free Survival (rPFS) |
| VISION (Phase 3) | 831 | 46% | 15.3 months | 8.7 months[4] |
| U.S. Expanded-Access Program | 117 | 42% | 15.1 months | Not Reported[5] |
| Real-world data (Duke University) | 98 | 52% | Not Reported | Not Reported[6] |
| Phase 2 Study (5.5 GBq/cycle) | 44 | 50% | Not Reported | Not Reported[7] |
Table 3: Common Adverse Events
| Adverse Event | ²²⁵Ac-PSMA-617 | ¹⁷⁷Lu-PSMA-617 (VISION Trial) |
| Xerostomia (Dry Mouth) | Grade 1/2: 79.3% - 94%[1][3] | Any Grade: 39% |
| Anemia | Grade 3: One patient in a pilot study[8]. Grade 3 in 7/29 patients in another.[1] | Grade ≥3: 13% |
| Thrombocytopenia | Grade 3: Not frequently reported in cited studies. | Grade ≥3: 8%[5] |
| Neutropenia | Grade 3: Not frequently reported in cited studies. | Grade ≥3: 3%[5] |
| Renal Toxicity | Grade 4 in one patient with pre-existing renal failure.[8] | Not a frequently reported high-grade toxicity. |
Mechanism of Action and Signaling Pathway
Both radioligands consist of a PSMA-targeting molecule (PSMA-617) linked to a radioactive isotope. Upon intravenous administration, the PSMA-617 component binds to PSMA, which is highly expressed on the surface of prostate cancer cells. This binding leads to the internalization of the radioligand complex.
-
¹⁷⁷Lu-PSMA-617 : Lutetium-177 is a beta-emitter with a half-life of six to eight days.[9] The emitted beta particles have a tissue penetration range of a few millimeters, enabling them to kill targeted cancer cells and adjacent tumor cells in a "crossfire" effect.
-
²²⁵Ac-PSMA-617 : Actinium-225 is an alpha-emitter with a half-life of 9.9 days.[10] Alpha particles have a much shorter range (less than 0.1 mm) but are significantly more potent in inducing double-strand DNA breaks in cancer cells.[9] This high linear energy transfer makes ²²⁵Ac-PSMA-617 a potentially more effective therapy, especially for microscopic disease.[10]
The binding of the ligand to PSMA can also modulate intracellular signaling pathways. PSMA expression has been shown to shift cell signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway, contributing to tumor progression.[11][12][13] By targeting PSMA, these radioligand therapies not only deliver cytotoxic radiation but may also interfere with these oncogenic signaling cascades.
Experimental Protocols
The following provides a generalized overview of the experimental protocols used in clinical trials for PSMA-targeted radioligand therapy.
Patient Selection:
-
Histologically confirmed prostate cancer.
-
Metastatic castration-resistant disease.
-
Progression after prior therapies (e.g., androgen receptor pathway inhibitors, taxane-based chemotherapy).
-
Sufficient PSMA expression on baseline PET imaging (e.g., ⁶⁸Ga-PSMA-11 PET/CT), typically defined as uptake in metastatic lesions greater than in the liver.[14]
-
Adequate organ function (hematologic, renal, and hepatic).
Radioligand Administration and Dosimetry:
-
¹⁷⁷Lu-PSMA-617 : Typically administered intravenously at a dose of 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.[15]
-
²²⁵Ac-PSMA-617 : Dosing is still under investigation and can vary. A common approach involves an initial activity of 8 MBq, with potential de-escalation in subsequent cycles based on response and toxicity.[8] Some studies use a weight-based dosing of 100-150 KBq/Kg.[2]
-
Dosimetry : Serial quantitative SPECT/CT imaging is often performed at multiple time points (e.g., 4, 24, and 96 hours) after administration to calculate the absorbed radiation dose to tumors and normal organs like the kidneys and salivary glands.[16]
Conclusion
Both ²²⁵Ac-PSMA-617 and ¹⁷⁷Lu-PSMA-617 are highly promising targeted therapies for metastatic castration-resistant prostate cancer. ¹⁷⁷Lu-PSMA-617 is a well-established option with proven efficacy and a manageable safety profile. The alpha-emitter ²²⁵Ac-PSMA-617 appears to offer even greater anti-tumor activity, including in patients resistant to beta-emitters, although further investigation into its long-term safety and optimal dosing is ongoing. The choice between these agents in the future may depend on patient-specific factors, including prior treatment history and disease burden. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative effectiveness and optimal use of these innovative therapies.
References
- 1. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 225Ac-PSMA-617 radioligand therapy of de novo metastatic hormone-sensitive prostate carcinoma (mHSPC): preliminary clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Efficacy and Toxicity of [177Lu]Lu-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer: Results from the U.S. Expanded-Access Program and Comparisons with Phase 3 VISION Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Efficacy, toxicity, and clinical outcomes of 177Lu-PSMA-617 radioligand therapy at 5.5 GBq per cycle in patients with advanced castration-resistant prostate cancer: a prospective, single arm, phase II study | springermedizin.de [springermedizin.de]
- 8. 225Ac-PSMA-617 in chemotherapy-naive patients with advanced prostate cancer: a pilot study. [ismi.ie]
- 9. A Review of 177Lutetium-PSMA and 225Actinium-PSMA as Emerging Theranostic Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals: A Procedural Guide
It is important to note that a specific chemical designated as "NEU617" could not be identified in publicly available safety and disposal databases. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and use a representative research compound, CSRM617, as a reference to illustrate a comprehensive disposal workflow. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This guide provides a step-by-step framework for the safe handling and disposal of specialized chemical compounds, designed to be a primary resource for laboratory personnel.
Hazard Identification and Safety Precautions
Before beginning any work with a chemical, it is imperative to understand its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to identify these risks. For instance, a compound like CSRM617 hydrochloride is classified with several hazard categories.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
This data is for CSRM617 hydrochloride and serves as an illustrative example.
These classifications necessitate specific safety measures. Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of chemical waste must be systematic and meticulously documented. The following workflow provides a general procedure that should be adapted to the specific requirements of the chemical in use and the local EHS office.
Detailed Methodologies for Key Disposal Steps
Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[1] Collect waste containing the specific chemical, such as unused product, contaminated pipette tips, gloves, and vials, in separate containers from other waste streams.[1]
Container Labeling: Accurate labeling is a regulatory requirement and ensures the safety of waste handlers. Labels should clearly state "Hazardous Waste" and provide the full chemical name.[1] The CAS (Chemical Abstracts Service) number, if available, should also be included, along with hazard pictograms and the date accumulation began.[1]
Arranging for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[1] Your institution's EHS department will be the primary point of contact for arranging waste pickups.[1] Always provide the SDS to the EHS department or the disposal company to ensure they have all the necessary information for safe handling and disposal.[1]
Record Keeping: Maintain a detailed inventory of all chemical waste generated.[1] This includes the quantities and the dates of disposal. All documentation and manifests from the disposal company should be retained as required by institutional and regulatory policies.[1]
Signaling Pathways and Experimental Workflows
As "this compound" was not identifiable, no specific signaling pathways associated with it can be provided. For any novel compound, understanding its mechanism of action and its effects on biological pathways is a key aspect of the research and development process. This information is typically elucidated through a variety of in vitro and in vivo experiments, and the results would be detailed in scientific publications and manufacturer's literature.
By adhering to these general but critical procedures, laboratories can ensure the safe and compliant disposal of chemical waste, fostering a secure environment for groundbreaking research. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Handling Guidelines for Novel Compound NEU617
Disclaimer: No specific public information regarding the chemical "NEU617" is available. This guide provides a comprehensive framework for handling a novel or uncharacterized chemical compound in a research and development setting, based on established laboratory safety principles. Researchers, scientists, and drug development professionals should use this as a starting point and supplement it with any internal data and a thorough risk assessment before handling this compound.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough hazard identification and risk assessment is crucial. Since specific data is unavailable, a conservative approach assuming high toxicity and reactivity is recommended.
Key Steps:
-
Review Internal Data: Consult all available internal documentation, including synthesis records and preliminary biological screening data, for any information on the stability, reactivity, and potential hazards of this compound.
-
Analog Comparison: Analyze the structure of this compound for any functional groups or structural motifs present in known hazardous substances. This can provide clues about potential reactivity, toxicity, and other hazards.
-
Assume the Worst-Case Scenario: In the absence of concrete data, treat this compound as a highly potent and hazardous substance. This includes considering it as a potential carcinogen, mutagen, and teratogen.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles and a face shield. |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if the solvent used with this compound is known. |
| Body | A lab coat, chemically resistant apron, and full-length pants. For procedures with a high risk of splashes, a disposable, chemically resistant gown is recommended. |
| Respiratory | All work with this compound powder or solutions should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside a fume hood, a respirator may be necessary. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to ensure the safety of all personnel.
3.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[1].
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If handling a solid form of this compound, carefully weigh the required amount in the fume hood. Use a disposable weighing dish to prevent contamination.
-
Dissolving: Add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
Storage: Store this compound in a clearly labeled, tightly sealed container. The storage location should be in a designated, ventilated area, away from incompatible materials. The label should include the compound name (this compound), concentration, date, and hazard warnings.
-
Transport: When moving this compound within the laboratory, use a secondary container to prevent spills[1].
Disposal Plan
Proper disposal of this compound waste is essential to protect human health and the environment. All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and disposable labware, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Summary Table:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Lined, labeled hazardous waste bin. | Seal the liner when full and contact your institution's environmental health and safety (EHS) office for pickup. |
| Liquid Waste | Labeled, chemically resistant, sealed container. | Do not fill the container to more than 80% capacity. Store in a secondary container and arrange for pickup by the EHS office. Do not dispose of down the drain[2][3]. |
| Empty Containers | Original container. | Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. The defaced, rinsed container can then be disposed of as regular lab glass or plastic. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container for hazardous chemical waste. | Seal the container when it is three-quarters full and arrange for pickup by the EHS office. |
Emergency Procedures
In case of accidental exposure or spill, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills or spills outside a fume hood, evacuate the area and contact the EHS office immediately.
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of the novel compound this compound.
Caption: A workflow diagram for the safe handling and disposal of the novel compound this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
